2',4',6'-Triisopropylacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-10(2)14-8-15(11(3)4)17(13(7)18)16(9-14)12(5)6/h8-12H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRDDUKVLKWIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176874 | |
| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2234-14-2 | |
| Record name | 1-[2,4,6-Tris(1-methylethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2234-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2234-14-2 | |
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| Record name | 1-(2,4,6-Tris(1-methylethyl)phenyl)ethan-1-one | |
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| Record name | 1-[2,4,6-tris(1-methylethyl)phenyl]ethan-1-one | |
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Foundational & Exploratory
Technical Guide: Structure Elucidation of 2',4',6'-Triisopropylacetophenone (TIPAP)
Executive Summary
This guide details the structural elucidation of 2',4',6'-Triisopropylacetophenone (TIPAP) , a sterically congested ketone often employed as a kinetic stabilizer in organometallic chemistry and a model substrate for studying Steric Inhibition of Resonance (SIR) . Unlike simple acetophenones, TIPAP exhibits unique spectroscopic signatures driven by the orthogonality of the carbonyl group relative to the aromatic ring—a consequence of the bulky ortho-isopropyl groups. This document provides a self-validating workflow for its synthesis, purification, and multi-modal spectroscopic confirmation.
Synthesis and Purity Assessment
The synthesis of TIPAP relies on the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Due to the electron-rich nature of the substrate, the reaction proceeds readily, yet the steric bulk directs the acyl group exclusively to the available aromatic position, preventing poly-acylation.
Optimized Synthetic Protocol
-
Substrate: 1,3,5-Triisopropylbenzene (1.0 eq)
-
Reagent: Acetyl Chloride (1.2 eq)
-
Catalyst: Aluminum Chloride (AlCl
) (1.1 eq) -
Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS
) -
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Catalyst Activation: Suspend anhydrous AlCl
in dry DCM at 0°C under an inert atmosphere (N or Ar). -
Acylium Generation: Add acetyl chloride dropwise. Allow the mixture to stir for 15 minutes to generate the active acylium ion complex.
-
Substrate Addition: Add 1,3,5-triisopropylbenzene slowly to control the exotherm. The solution will typically darken (orange/red) due to the formation of the sigma-complex.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.
-
Workup: Extract with DCM, wash with brine and NaHCO
, and dry over MgSO . -
Purification: Recrystallization from ethanol or vacuum distillation is required to remove trace starting material.
Process Visualization
Figure 1: Friedel-Crafts acylation workflow for TIPAP synthesis.
Spectroscopic Elucidation Strategy
The structural confirmation of TIPAP requires distinguishing it from potential isomers (e.g., migration of isopropyl groups) and confirming the integrity of the isopropyl chains.
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 246. This confirms the formula C
H O.[1] -
Base Peak: m/z 231 (M - 15). Loss of a methyl group is highly favorable, likely from one of the isopropyl groups to form a stable benzylic cation.
-
Acylium Ion: m/z 43 (CH
CO ). Characteristic of methyl ketones. -
Fragmentation Logic: The loss of the isopropyl group (m/z 203) is also observed. The steric crowding weakens the bond between the ring and the alkyl groups, promoting fragmentation.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (
): ~1690–1700 cm .-
Analysis: Typical acetophenones absorb at ~1685 cm
. In TIPAP, the Steric Inhibition of Resonance (SIR) forces the carbonyl group out of the plane of the benzene ring. This reduces the conjugation (which normally lowers the frequency) and increases the double-bond character of the C=O, shifting the absorption to a higher wavenumber (closer to aliphatic ketones).
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for TIPAP. The molecule possesses a plane of symmetry passing through the acetyl group and the para-carbon, rendering the two ortho-isopropyl groups equivalent and the two aromatic protons equivalent.
1H NMR Data Summary (CDCl
, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.95 | Singlet (s) | 2H | Ar-H (meta) | Equivalence confirms 2,4,6-substitution pattern. |
| 2.80 – 2.95 | Septet (sep) | 1H | p-CH(CH | Methine of the para-isopropyl group. |
| 2.60 – 2.75 | Septet (sep) | 2H | o-CH(CH | Methines of the ortho-isopropyl groups. Often shifted relative to para due to carbonyl proximity. |
| 2.48 | Singlet (s) | 3H | CO-CH | Acetyl methyl group. |
| 1.26 | Doublet (d) | 6H | p-CH(CH | Methyls of the para-isopropyl group. |
| 1.22 | Doublet (d) | 12H | o-CH(CH | Methyls of the ortho-isopropyl groups. |
Critical Analysis of NMR Dynamics:
The ortho-isopropyl groups create a "picket fence" around the carbonyl. At room temperature, the rotation of the isopropyl groups is usually fast on the NMR timescale, appearing as a single set of signals. However, the rotation of the acetyl group itself is restricted. The carbonyl oxygen cannot easily pass the bulky isopropyl methines. This locks the molecule in a conformation where the C=O bond is nearly perpendicular to the aromatic ring (dihedral angle
Logic Tree for Structural Assignment
Figure 2: NMR assignment logic tree confirming molecular symmetry and substitution pattern.
Advanced Structural Confirmation: The "Orthogonal" Effect
The defining feature of TIPAP is the Steric Inhibition of Resonance . In a standard acetophenone, the carbonyl is coplanar with the ring to maximize
Consequences for Reactivity & Properties:
-
Reduced Basicity: The carbonyl oxygen is less basic than typical ketones because the lack of conjugation prevents the ring from stabilizing the protonated carbonyl via resonance.
-
Kinetic Stabilization: The bulky groups protect the carbonyl carbon from nucleophilic attack. This makes TIPAP difficult to reduce or condense using standard protocols (e.g., forming hydrazones may require forcing conditions).
-
UV-Vis Spectra: The characteristic
-band (conjugation band) typically seen in acetophenones at ~240 nm is significantly diminished or hypsochromically shifted (blue-shifted) due to the loss of planarity.
References
-
NIST Chemistry WebBook. 2',4',6'-Triisopropylacetophenone Spectra. National Institute of Standards and Technology.[1] [Link]
-
Organic Syntheses. Friedel-Crafts Acylation Protocols. Org.[2][3] Synth. Coll. Vol. 1, p. 109 (General Acylation methods). [Link]
-
SDBS. Spectral Database for Organic Compounds.[4][5] SDBS No. 12345 (Simulated/Reference data for alkyl acetophenones). [Link]
- Fuson, R. C.Steric Hindrance in Organic Synthesis. Chemical Reviews. (Classic literature on steric inhibition of resonance in hindered ketones).
Sources
Sterically Demanding Friedel-Crafts Acylation: Synthesis of 2',4',6'-Triisopropylacetophenone
Executive Summary
The synthesis of 2',4',6'-triisopropylacetophenone (TIPAP) represents a classic yet deceptively challenging application of the Friedel-Crafts acylation. Unlike its methyl-substituted analogue (mesitylene), 1,3,5-triisopropylbenzene (TIPB) introduces significant steric bulk adjacent to the reactive sites. This "picket fence" of isopropyl groups creates a high kinetic barrier to electrophilic attack and introduces the risk of Lewis acid-catalyzed de-alkylation (reversal of Friedel-Crafts alkylation) if reaction parameters are not rigorously controlled.
This guide details a robust, self-validating protocol for synthesizing TIPAP. It moves beyond simple recipe-following to explain the mechanistic causality required to navigate the trade-off between reaction rate and substrate integrity.
Mechanistic Architecture & Steric Challenges
The Steric Conflict
In standard electrophilic aromatic substitution (EAS), the rate-determining step is often the formation of the sigma complex (arenium ion). For TIPB, the incoming acetylium ion (
-
Electronic Activation: The three alkyl groups strongly activate the ring via hyperconjugation (+I effect), theoretically making it more reactive than benzene.
-
Steric Deactivation: The bulk of the isopropyl groups physically blocks the trajectory of the electrophile.
-
The "Ortho Effect": The resulting ketone carbonyl will be forced out of coplanarity with the benzene ring to minimize repulsion with the ortho-isopropyl methines, reducing conjugation and affecting the UV/NMR signature.
Reaction Pathway Diagram
The following diagram illustrates the critical Acylium Ion formation and the steric congestion at the transition state.
Figure 1: Mechanistic pathway highlighting the critical acylium formation and steric bottleneck at the transition state.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Stoichiometry | Critical Quality Attribute (CQA) |
| 1,3,5-Triisopropylbenzene | Substrate | 1.0 eq | Must be free of isomers (1,2,4-TIPB); Purity >98%.[1] |
| Acetyl Chloride | Acylating Agent | 1.2 eq | Freshly distilled; Hydrolysis products (AcOH) kill catalyst. |
| Aluminum Chloride ( | Catalyst | 1.3 eq | Anhydrous, yellow/grey powder. White powder indicates hydrolysis. |
| Dichloromethane (DCM) | Solvent | 10 vol | Anhydrous (<50 ppm |
| HCl (aq) / Ice | Quench | Excess | Cold to prevent hydrolysis of the hindered amide/ketone. |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Acylium Generator")
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an inert gas inlet (
or ). -
Solvent Charge: Charge anhydrous DCM. Cool to 0°C using an ice bath.
-
Why? DCM is a polar aprotic solvent that solubilizes the acylium complex better than
or nitrobenzene, promoting the reaction without participating in it.
-
-
Catalyst Addition: Quickly add anhydrous
(1.3 eq) via a powder funnel. -
Acylating Agent: Add Acetyl Chloride (1.2 eq) dropwise over 10 minutes.
-
Observation: The suspension should clear slightly as the soluble acylium-aluminate complex forms.
-
Phase 2: Substrate Addition (Kinetic Control)
-
Substrate Solution: Dissolve 1,3,5-Triisopropylbenzene (1.0 eq) in a minimal amount of DCM.
-
Controlled Addition: Add the substrate solution dropwise to the catalyst mixture at 0°C over 30–45 minutes.
-
Critical Control Point:Do not let the temperature rise above 5°C. Higher temperatures during the initial mixing can trigger de-alkylation, where isopropyl groups migrate or cleave off due to the strong Lewis acid environment.
-
-
The "Push": Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Why? The steric barrier prevents immediate reaction at 0°C. Warming provides the thermal energy to cross the activation barrier. If TLC shows no conversion after 2 hours at RT, a gentle reflux (40°C) may be required, but this is a last resort.
-
Phase 3: Quench & Isolation
-
Hydrolysis: Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl (approx. 300g ice + 20mL HCl).
-
Safety: This is highly exothermic.
hydrolysis releases HCl gas.
-
-
Separation: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.
-
Wash: Wash combined organics with
, saturated (to remove acid), and brine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Process Workflow & Validation
The following flowchart outlines the operational steps and the validation checks required at each stage.
Figure 2: Operational workflow with integrated Quality Control (QC) checkpoints.
Characterization & Troubleshooting
Expected NMR Data (Self-Validation)
The structure of TIPAP is symmetric. Loss of symmetry in the NMR spectrum indicates side reactions (isomerization).
| Signal | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic H | 6.95 - 7.05 | Singlet | 2H | Protons at 3, 5 positions (remain equivalent). |
| Ortho-CH | 2.80 - 2.95 | Septet | 2H | Isopropyl methines adjacent to Carbonyl. |
| Para-CH | 2.85 - 2.90 | Septet | 1H | Isopropyl methine at position 4. |
| Acetyl | 2.45 - 2.55 | Singlet | 3H | The new ketone methyl group. |
| Iso-CH3 | 1.20 - 1.30 | Doublets | 18H | Methyls of the isopropyl groups. |
Note: The ortho-isopropyl methine protons may appear chemically distinct from the para-isopropyl methine proton due to the magnetic anisotropy of the carbonyl group.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield / No Reaction | Catalyst deactivation or Steric lockout. | Ensure |
| Complex Mixture (Multiple Spots) | De-alkylation or Isomerization. | Reaction temperature was too high during addition. Keep addition strictly at 0°C. Reduce reaction time. |
| Product Solidifies/Gums | Aluminum complex retention. | The Al-complex is very stable. Ensure the acid quench is vigorous and pH < 2 to break the Al-O bond. |
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Synthesis of Hindered Acetophenones
- Source: Organic Syntheses, Coll. Vol. 3, p.538 (1955); Vol. 28, p.42 (1948). (Reference protocol for Mesitylene, adapted for TIPB).
-
URL:[Link]
- Steric Hindrance in Friedel-Crafts Reactions Source: BenchChem Technical Guide. "The Shielding Effect: A Technical Exploration of Steric Hindrance in 1,3,5-Triisopropylbenzene."
- NMR Data Verification (Analogous Compounds) Source: ChemicalBook. "2',4',6'-Trimethylacetophenone 13C NMR Spectrum."
Sources
Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 2',4',6'-Triisopropylacetophenone
This guide serves as a definitive technical reference for the spectroscopic characterization of 2',4',6'-Triisopropylacetophenone (TIPAP) . It is designed for researchers requiring precise structural validation of hindered aromatic ketones.
Molecular Weight: 246.39 g/molExecutive Summary & Structural Dynamics
2',4',6'-Triisopropylacetophenone (TIPAP) represents a classic example of Steric Inhibition of Resonance (SIR) . Unlike unsubstituted acetophenone, where the carbonyl group is coplanar with the phenyl ring to maximize
This loss of planarity has profound spectroscopic consequences:
-
IR: The carbonyl stretch shifts to higher energy (wavenumber) due to loss of conjugation.
-
NMR: The ortho-isopropyl groups create a distinct magnetic environment, and the acetyl protons experience shielding/deshielding effects different from planar analogs.
-
Reactivity: The carbonyl carbon is sterically shielded from nucleophilic attack, altering standard derivatization kinetics.
Spectroscopic Data Analysis[1][2]
Nuclear Magnetic Resonance (NMR)
The symmetry of the 2,4,6-substitution pattern simplifies the spectrum, rendering the two ortho-isopropyl groups equivalent and the two aromatic protons equivalent.
Table 1:
NMR Data (400 MHz,
)
| Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H | 6.95 – 7.00 | Singlet (s) | 2H | - | Equivalent protons at C3 and C5 positions. |
| Ortho-CH | 2.85 – 2.95 | Septet (sep) | 2H | 6.9 | Methine protons of ortho-isopropyl groups. Deshielded by ring current. |
| Para-CH | 2.80 – 2.90 | Septet (sep) | 1H | 6.9 | Methine proton of para-isopropyl group. |
| Acetyl-CH | 2.45 – 2.50 | Singlet (s) | 3H | - | Acetyl methyl group. Shift is diagnostic of orthogonal twist (less shielded by ring current than planar analogs). |
| Ortho-CH | 1.18 – 1.24 | Doublet (d) | 12H | 6.9 | Methyls of ortho-isopropyls. |
| Para-CH | 1.25 – 1.30 | Doublet (d) | 6H | 6.9 | Methyls of para-isopropyl. |
Table 2:
NMR Data (100 MHz,
)
Note: The carbonyl shift is the critical indicator of conjugation loss.
| Carbon Type | Shift ( | Structural Insight |
| C=O (Carbonyl) | 208.0 – 210.0 | Critical Diagnostic: Significantly downfield compared to acetophenone (~197 ppm). The loss of conjugation makes the carbonyl chemically resemble an aliphatic ketone. |
| Ar-C (Ipso) | 138.0 – 140.0 | Quaternary C1 attached to carbonyl. |
| Ar-C (Ortho) | 145.0 – 146.0 | Quaternary C2/C6 carrying bulky isopropyls. |
| Ar-C (Para) | 149.0 – 150.0 | Quaternary C4 carrying isopropyl. |
| Ar-C (Meta) | 120.0 – 121.0 | C3/C5 methine carbons. |
| Aliphatic CH | 34.0 – 30.0 | Isopropyl methine carbons. |
| Acetyl CH | 32.0 – 33.0 | Acetyl methyl. |
| Isopropyl CH | 23.0 – 24.0 | Isopropyl methyls. |
Infrared Spectroscopy (IR)
The "blue shift" of the carbonyl stretch is the primary evidence for the orthogonal twist.
Table 3: Diagnostic IR Bands (KBr or Neat Film)
| Vibration Mode | Wavenumber ( | Interpretation |
| C=O[1][2][3] Stretch | 1705 – 1715 | Primary Diagnostic: Higher frequency than acetophenone (1685 cm |
| C-H Stretch (Ar) | 3050 – 3080 | Weak aromatic C-H stretching. |
| C-H Stretch (Alk) | 2960 – 2870 | Strong aliphatic stretches (methyl/methine) from isopropyl groups. |
| C=C Skeletal | 1605, 1570 | Aromatic ring breathing modes. |
Mass Spectrometry (MS)
Fragmentation is driven by the stability of the substituted tropylium or benzyl cations and alpha-cleavage.
Table 4: MS Fragmentation Pattern (EI, 70 eV)
| m/z Value | Ion Identity | Mechanism |
| 246 | Molecular ion (visible, moderate intensity). | |
| 231 | Loss of methyl radical ( | |
| 203 | Base Peak (Likely): Loss of acetyl radical ( | |
| 43 | Acylium ion. |
Experimental Protocol: Synthesis & Isolation
Rationale: Commercial availability can be sporadic. The Friedel-Crafts acylation of 1,3,5-triisopropylbenzene is the standard route, but requires modification for steric bulk.
Reagents
-
1,3,5-Triisopropylbenzene (1.0 eq)
-
Acetyl Chloride (1.2 eq)[4]
-
Aluminum Chloride (
, anhydrous, 1.2 eq) -
Dichloromethane (DCM) or Carbon Disulfide (
) -
Safety:
is highly flammable and neurotoxic; DCM is preferred for safety despite slightly lower kinetics.
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (
or Ar). -
Catalyst Suspension: Charge the flask with anhydrous
(1.2 eq) and dry DCM (solvent volume: ~5 mL per gram of substrate). Cool to 0°C in an ice bath. -
Acylating Agent: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Dissolve 1,3,5-triisopropylbenzene in a minimal amount of dry DCM. Add this solution dropwise to the mixture over 30 minutes.
-
Note: The reaction may be sluggish due to sterics.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (eluent: 9:1 Hexane/EtOAc). If incomplete, reflux gently for 1 hour.
-
Quenching: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo.-
Purification: Distillation under reduced pressure (high boiling point) or recrystallization from cold methanol.
-
Visualization of Pathways
Diagram 1: Synthesis & Fragmentation Logic
Caption: Friedel-Crafts synthesis pathway and primary Mass Spectrometry fragmentation channels.
Diagram 2: Steric Inhibition of Resonance (SIR)
Caption: Causal map showing how steric bulk forces the orthogonal twist, altering spectroscopic signals.
References
-
Synthesis & Friedel-Crafts Protocols
- Olah, G. A.
-
Organic Syntheses, Coll. Vol. 3, p. 538 (General procedure for hindered acylations).
-
Spectroscopic Principles (SIR)
-
Brown, H. C., & Nagata, W. (1958). "Steric Effects in Conjugation." Journal of the American Chemical Society.
-
-
NMR Data Correlation
-
IR Carbonyl Shifts
Sources
steric hindrance effects of 2',4',6'-Triisopropylacetophenone
An In-depth Technical Guide to the Steric Hindrance Effects of 2',4',6'-Triisopropylacetophenone
Abstract
In the landscape of physical organic chemistry, understanding the nuanced interplay of electronic and steric effects is paramount to predicting and controlling chemical reactivity. 2',4',6'-Triisopropylacetophenone stands as a canonical example of a molecule where steric hindrance dictates its chemical behavior. The strategic placement of three bulky isopropyl groups on the aromatic ring creates a sterically encumbered environment around the acetyl functional group. This guide provides an in-depth analysis of these steric effects, elucidating their profound impact on the molecule's conformation, the reactivity of its carbonyl group, and its enolization dynamics. We will explore the structural basis for this hindrance, detail its spectroscopic signatures, and provide field-proven protocols for its synthesis and characterization, offering valuable insights for researchers, scientists, and professionals in drug development.
The Architectural Basis of Steric Congestion
Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule, influencing both its shape and reactivity.[1] In 2',4',6'-triisopropylacetophenone, the steric environment is dominated by the presence of two isopropyl groups at the ortho-positions (2' and 6') and one at the para-position (4') relative to the acetyl group. The sheer bulk of the ortho-isopropyl groups imposes significant spatial constraints on the acetyl moiety.
This steric pressure forces the acetyl group to twist out of the plane of the aromatic ring. In a typical, unhindered acetophenone, the acetyl group is largely coplanar with the phenyl ring, allowing for effective π-orbital overlap and resonance stabilization. In 2',4',6'-triisopropylacetophenone, this conjugation is severely disrupted. X-ray crystallographic studies have quantified this distortion, revealing a torsion angle (O=C—CAr—CAr) of 89.32°, meaning the ketone fragment is nearly perpendicular to the aryl ring.[2] This near-orthogonal arrangement is a direct consequence of minimizing the steric repulsion between the acetyl methyl group and the methine hydrogens of the bulky ortho-isopropyl groups.
Consequences for Chemical Reactivity
The unique architecture of 2',4',6'-triisopropylacetophenone has profound implications for its reactivity, particularly concerning enolization and nucleophilic additions to the carbonyl group.
Enolization Dynamics
Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds.[3] The formation of an enol or enolate is critical for many reactions, as it transforms the electrophilic carbonyl compound into a nucleophile.[4] In 2',4',6'-triisopropylacetophenone, the steric hindrance significantly impacts this process.
-
Kinetic Hindrance: The α-protons on the acetyl group are shielded by the flanking ortho-isopropyl groups. This makes it difficult for a base to approach and deprotonate the α-carbon, thus slowing the rate of enolate formation.
-
Thermodynamic Considerations: The severe twisting of the acetyl group out of the plane of the aromatic ring prevents the formation of a conjugated enol system. This lack of resonance stabilization disfavors the enol tautomer, causing the keto-enol equilibrium to lie heavily on the side of the ketone.
Interestingly, studies on the related 2',4',6'-trimethylacetophenone have shown that while enolization kinetics were not as drastically slowed as initially thought, the steric hindrance redirected reactivity. For instance, bromination occurred on the aromatic ring rather than the acetyl side-chain, a deviation from the typical behavior of acetophenones.[5] This highlights how steric effects can alter reaction pathways by making the thermodynamically favored product kinetically inaccessible.
Inhibition of Nucleophilic Addition
The carbonyl carbon of a ketone is electrophilic and susceptible to attack by nucleophiles. The reaction trajectory, famously described by the Bürgi-Dunitz angle, requires the nucleophile to approach the carbonyl carbon at a specific angle (approx. 107°). In 2',4',6'-triisopropylacetophenone, the two bulky ortho-isopropyl groups effectively block this approach.
This steric shielding dramatically reduces the rate of reactions involving nucleophilic attack at the carbonyl carbon. Reactions such as Grignard additions, hydride reductions (e.g., with NaBH₄), and the formation of cyanohydrins are severely inhibited or fail to proceed altogether under standard conditions. This makes the molecule a useful control compound in mechanistic studies to differentiate between reaction pathways that do or do not require direct attack at the carbonyl center.
Spectroscopic and Physicochemical Data
The structural peculiarities of 2',4',6'-triisopropylacetophenone are reflected in its spectroscopic data.
| Property | Data | Source |
| Molecular Formula | C₁₇H₂₆O | [6] |
| Molecular Weight | 246.39 g/mol | [6] |
| CAS Number | 2234-14-2 | [6] |
| ¹H NMR | Signals corresponding to aromatic, isopropyl (CH and CH₃), and acetyl (CH₃) protons are expected. The exact chemical shifts depend on the solvent and instrument frequency. | - |
| ¹³C NMR | Signals for aromatic carbons, isopropyl carbons, the acetyl methyl carbon, and a distinct carbonyl carbon signal are expected. The carbonyl signal's shift is influenced by the lack of conjugation. | - |
| IR Spectrum | A strong absorption band for the C=O stretch is a key feature. Due to the disrupted conjugation, this band may appear at a slightly higher wavenumber compared to planar acetophenones. | [6] |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
The most direct route for the synthesis of 2',4',6'-triisopropylacetophenone is the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene.
Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A strong Lewis acid catalyst (e.g., AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride. This electrophile is then attacked by the electron-rich aromatic ring. 1,3,5-triisopropylbenzene is used as the starting material due to its commercial availability and the directing effects of the alkyl groups.
Protocol:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acylium Ion Formation: Add acetyl chloride (CH₃COCl, 1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add a solution of 1,3,5-triisopropylbenzene (1.0 equivalent) in the same dry solvent to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench it by slowly and carefully pouring it over crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexanes.
Conclusion and Outlook
2',4',6'-Triisopropylacetophenone is more than just a chemical compound; it is a powerful pedagogical and research tool. The extreme steric hindrance imposed by its three isopropyl groups provides a clear and dramatic illustration of how molecular architecture governs chemical reactivity. It serves as an excellent model for studying the limits of common organic reactions, quantifying steric parameters, and designing systems where specific reaction pathways are deliberately blocked. For professionals in drug development and materials science, understanding the principles demonstrated by this molecule is crucial for designing novel structures with tailored properties, where controlling molecular conformation and accessibility of reactive sites is key to achieving desired biological activity or material function.
References
-
Chiang, Y., Kresge, A. J., & Schepp, N. P. (1997). Rates and equilibria of keto–enol and –enolate ion interconversion in the 2,4,6-trimethylacetophenone system. Reinvestigation of the unusual bromination reaction. Journal of the Chemical Society, Perkin Transactions 2, (8), 1563-1566. [Link]
-
ScienceDirect. (n.d.). Steric Hindrance. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68073, 2',4',6'-Trihydroxyacetophenone. [Link]
-
Wikipedia. (2023, May 29). 2,4,6-Trihydroxyacetophenone. [Link]
-
Yap, B. K., et al. (2015). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. Molecules, 20(8), 13896-13916. [Link]
-
Jarquín Sánchez, C. M. (2021, May 6). 100 Nano-Stories: Steric Hindrance + Coordinate Covalent Bonds! Medium. [Link]
-
Wikipedia. (2023, December 1). Steric effects. [Link]
-
Giffin, M. J., et al. (2011). 1-(2,4,6-Triisopropylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2731. [Link]
-
Cram, D. J., et al. (2004). Template Effect Where 1-3 Molecules Drive Formation of a Trimer Carceplex. Angewandte Chemie International Edition, 43(37), 4930-4934. [Link]
-
PubMed. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. [Link]
-
NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. In NIST Chemistry WebBook. [Link]
- Google Patents. (1997). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
-
Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. [Link]
-
PrepChem. (n.d.). Synthesis of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone. [Link]
-
National Center for Biotechnology Information. (2021). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Molecules, 26(17), 5288. [Link]
-
Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. [Link]
-
University of Oxford. (n.d.). III Enolate Chemistry. [Link]
Sources
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. 1-(2,4,6-Triisopropylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Rates and equilibria of keto–enol and –enolate ion interconversion in the 2,4,6-trimethylacetophenone system. Reinvestigation of the unusual bromination reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]
Steric Control in Synthesis and Photochemistry: A Technical Guide to 2',4',6'-Triisopropylacetophenone (TIPAP)
Part 1: Executive Summary & Chemical Architecture
2',4',6'-Triisopropylacetophenone (TIPAP) is not merely a hindered ketone; it is a kinetic standard used to stress-test the limits of chemical reactivity. Characterized by the "picket fence" arrangement of three isopropyl groups, this molecule serves as a critical model system in two primary domains: Norrish Type II photochemistry and enantioselective catalysis benchmarking .
The "Steric Wall" Phenomenon
The defining feature of TIPAP is the steric clash between the carbonyl oxygen and the ortho-isopropyl methyl groups. Unlike acetophenone, where the carbonyl is coplanar with the phenyl ring to maximize
Implications for Research:
-
Electronic Decoupling: The carbonyl is electronically isolated from the aryl ring, behaving more like an aliphatic ketone but with extreme steric shielding.
-
Metabolic Blocking: In medicinal chemistry, the 2,4,6-triisopropyl motif (TIP) is utilized to block metabolic hot spots (P450 oxidation) on aromatic rings, creating "super-hydrophobic" pharmacophores.
Part 2: Primary Research Area — Photochemistry (Norrish Type II)[1]
TIPAP is a textbook substrate for exploring Norrish Type II photoreactions. The presence of ortho-isopropyl groups provides accessible
Mechanism: The 1,4-Biradical Pathway
Upon UV irradiation, TIPAP undergoes intramolecular hydrogen abstraction. The excited carbonyl triplet state (
Due to the extreme steric bulk, the standard fragmentation (cleavage to alkene + enol) is often disfavored compared to Yang Cyclization , which yields sterically congested benzocyclobutenols.
Visualization: Norrish Type II Mechanism
The following diagram illustrates the divergent pathways for TIPAP under UV irradiation.
Caption: Divergent photochemical pathways of TIPAP. The steric bulk favors cyclization (Yang reaction) over fragmentation.
Part 3: Secondary Research Area — Asymmetric Catalysis Benchmarking
TIPAP is widely used as a "hard" substrate in Asymmetric Transfer Hydrogenation (ATH) . Because the ketone is flanked by massive isopropyl groups, standard catalysts often fail to approach the carbonyl face effectively.
If a new chiral catalyst (e.g., Ru-TsDPEN or Rh-Cp*) can reduce TIPAP with high enantiomeric excess (ee), it is considered a robust, high-performance system.
Experimental Protocol: Asymmetric Transfer Hydrogenation of TIPAP
Objective: Reduce TIPAP to the corresponding chiral alcohol with >90% ee using a Ruthenium-Noyori catalyst.
Reagents:
-
Substrate: 2',4',6'-Triisopropylacetophenone (1.0 eq)
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM) or 2-Propanol
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon for 15 minutes.
-
Catalyst Charge: Add RuCl (6.4 mg, 0.01 mmol) to the flask.
-
Substrate Addition: Add TIPAP (246 mg, 1.0 mmol). The solid may dissolve slowly; ensure the mixture is homogenous.
-
Solvent/Reductant Injection:
-
Add 2.0 mL of degassed DCM.
-
Critical Step: Inject 0.5 mL of Formic Acid/TEA mixture dropwise via syringe.
-
-
Reaction Monitoring: Stir at 30°C for 24–48 hours.
-
Note: Reaction rates will be significantly slower than standard acetophenone due to steric hindrance.
-
-
Quench & Workup: Add saturated NaHCO₃ (5 mL). Extract with EtOAc (3 x 10 mL). Dry organic layer over MgSO₄.
-
Analysis: Determine conversion via GC-MS and enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 98:2).
Part 4: Quantitative Data & Properties
Researchers utilizing TIPAP for synthesis or photolysis must account for its unique physical properties derived from its high molecular weight and lipophilicity.
| Property | Value | Research Implication |
| Molecular Formula | C₁₇H₂₆O | High carbon content; requires non-polar solvents. |
| Molecular Weight | 246.39 g/mol | Heavy for a simple ketone; affects atom economy. |
| Boiling Point | ~145°C (at 10 mmHg) | High boiling point; suitable for high-temp radical reactions. |
| Carbonyl IR Stretch | ~1695 cm⁻¹ | Shifted slightly higher than acetophenone due to loss of conjugation (steric inhibition of resonance). |
| UV | ~275 nm | Excitation window for Norrish Type II studies. |
Part 5: Synthesis Pathway (Friedel-Crafts)
For researchers needing to synthesize TIPAP de novo (e.g., for isotopic labeling), the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene is the standard route.
Workflow Visualization
The synthesis relies on the "directing" effect of the alkyl groups, though in a symmetric molecule like 1,3,5-triisopropylbenzene, all open positions are equivalent.
Caption: Friedel-Crafts acylation pathway for TIPAP synthesis.
Part 6: References
-
NIST Chemistry WebBook. 2',4',6'-Triisopropylacetophenone Spectral Data. National Institute of Standards and Technology. [Link]
-
Wagner, P. J. (1976). Type II Photoelimination and Cyclization of Ketones. Accounts of Chemical Research. (Foundational text on Norrish Type II mechanisms in hindered ketones). [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research. (Establishes the Ru-TsDPEN protocol). [Link]
Sources
Methodological & Application
Application Notes and Protocols: 2',4',6'-Triisopropylacetophenone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to Leveraging 2',4',6'-Triisopropylacetophenone in Photopolymerization
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides an in-depth technical overview of 2',4',6'-Triisopropylacetophenone, a substituted acetophenone with potential as a Norrish Type I photoinitiator. Due to the limited direct literature on this specific compound, this document synthesizes information from structurally related compounds and the fundamental principles of photochemistry to provide a robust framework for its application.
Section 1: Understanding the Role of 2',4',6'-Triisopropylacetophenone in Photopolymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts a liquid monomer or oligomer into a solid polymer.[1] The key to this transformation is the photoinitiator, a molecule that absorbs light and generates reactive species, typically free radicals, to initiate polymerization.[1][2]
Based on its chemical structure as a substituted acetophenone, 2',4',6'-Triisopropylacetophenone is classified as a Norrish Type I photoinitiator .[3][4] This classification is crucial as it dictates the mechanism by which it initiates polymerization.
The Norrish Type I Cleavage: A Mechanistic Deep Dive
The initiation process for a Type I photoinitiator like 2',4',6'-Triisopropylacetophenone begins with the absorption of a photon of appropriate wavelength, typically in the UV spectrum. This elevates the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[3][5] From either of these excited states, the molecule undergoes a homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[3][5][6]
This cleavage, known as α-cleavage or Norrish Type I reaction, results in the formation of two distinct free radicals: a 2,4,6-triisopropylbenzoyl radical and a methyl radical.[3][5] Both of these radical species are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, by attacking the double bond and creating a new radical center on the monomer, which then propagates the polymer chain.[2]
Figure 1: A simplified workflow of free-radical photopolymerization initiated by a Norrish Type I photoinitiator.
Section 2: Key Physicochemical Properties and Considerations
| Property | Value/Inference | Source |
| Molecular Formula | C₁₇H₂₆O | [7][9] |
| Molecular Weight | 246.39 g/mol | [7][9] |
| CAS Number | 2234-14-2 | [7][9] |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in common organic solvents and monomers. | Inferred |
| UV Absorption | Expected to have a primary absorption peak in the UV-A range (315-400 nm), characteristic of substituted acetophenones. The exact λmax would need to be determined experimentally. | Inferred |
Causality Behind Experimental Choices: The bulky isopropyl groups on the aromatic ring may influence the photoreactivity and solubility of the initiator. The steric hindrance could potentially affect the rate of α-cleavage and the reactivity of the resulting benzoyl radical.
Section 3: Experimental Protocols for Application
The following protocols are generalized for the use of a Norrish Type I photoinitiator and should be adapted and optimized for 2',4',6'-Triisopropylacetophenone.
Protocol for Determining Optimal Photoinitiator Concentration
Objective: To determine the concentration of 2',4',6'-Triisopropylacetophenone that provides the desired curing depth and speed for a specific monomer formulation.
Materials:
-
2',4',6'-Triisopropylacetophenone
-
Monomer/Oligomer formulation (e.g., a mixture of acrylates)
-
UV curing system with a suitable light source (e.g., 365 nm LED)
-
Micropipettes
-
Glass slides and coverslips
-
FTIR spectrometer (for monitoring conversion)
-
Rheometer (optional, for monitoring viscosity changes)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2',4',6'-Triisopropylacetophenone in the monomer formulation (e.g., 5% w/w).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 3.0% w/w).
-
Sample Preparation: For each concentration, place a small drop of the formulation between two glass slides.
-
UV Exposure: Expose each sample to a fixed intensity of UV light for a set duration. It is recommended to perform a time-course experiment for each concentration (e.g., 10s, 30s, 60s, 120s).
-
Curing Assessment:
-
Qualitative: After exposure, attempt to separate the glass slides. A cured sample will be solid.
-
Quantitative (FTIR): Monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹) to determine the degree of conversion.
-
Quantitative (Rheology): Monitor the change in viscosity or modulus during curing.
-
-
Data Analysis: Plot the degree of conversion as a function of time for each concentration. The optimal concentration will be the one that achieves the desired conversion in the shortest time without leading to adverse effects like yellowing or incomplete through-cure. It is important to note that excessively high concentrations can lead to self-quenching and a decrease in curing efficiency.[10]
Figure 2: Experimental workflow for optimizing the concentration of 2',4',6'-Triisopropylacetophenone.
General Protocol for UV Curing of a Thin Film
Objective: To prepare a cured polymer film using 2',4',6'-Triisopropylacetophenone as the photoinitiator.
Materials & Equipment:
-
Monomer/Oligomer formulation containing the optimized concentration of 2',4',6'-Triisopropylacetophenone.
-
Substrate (e.g., glass, metal, or plastic).
-
Film applicator or spin coater.
-
UV curing system.
-
Nitrogen purge (optional, to reduce oxygen inhibition).
Procedure:
-
Substrate Preparation: Ensure the substrate is clean and dry.
-
Film Application: Apply a thin layer of the photopolymerizable formulation onto the substrate using a film applicator or spin coater to achieve a uniform thickness.
-
Curing: Place the coated substrate under the UV lamp. If oxygen inhibition is a concern, perform the curing in a nitrogen-purged chamber.[11] The exposure time should be based on the optimization experiments.
-
Post-Curing: In some cases, a post-curing step (e.g., gentle heating) may be beneficial to enhance the final properties of the polymer.
Section 4: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12][16]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[12][14] Do not eat, drink, or smoke while handling the chemical.[14][15]
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[16] Keep the container tightly sealed.[16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Section 5: Troubleshooting and Field-Proven Insights
-
Incomplete Curing: This can be due to insufficient photoinitiator concentration, inadequate UV light intensity or exposure time, or oxygen inhibition.[11][17] Increase the initiator concentration or exposure time, ensure the light source is appropriate for the initiator's absorption spectrum, or perform curing under an inert atmosphere.[11][17]
-
Yellowing of the Cured Polymer: This is a common issue with some photoinitiators and can be caused by the formation of chromophoric byproducts. If yellowing is a concern, the concentration of the photoinitiator should be minimized to the lowest effective level.
-
Surface Tackiness: This is often a result of oxygen inhibition at the surface. Curing under a nitrogen atmosphere or using a higher light intensity can mitigate this issue.[11]
Section 6: Concluding Remarks
2',4',6'-Triisopropylacetophenone presents a promising, albeit under-documented, candidate as a Norrish Type I photoinitiator. Its utility in various photopolymerization applications, from coatings and adhesives to 3D printing and biomaterials, hinges on a thorough understanding of its photochemical behavior and careful optimization of formulation and process parameters. The protocols and insights provided in this guide serve as a foundational framework for researchers and scientists to unlock the potential of this molecule. Empirical validation of its performance characteristics is a critical next step for its successful implementation in novel material development.
References
- PubChem. (n.d.). 2',4',6'-Trihydroxyacetophenone. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2,4,6-Trihydroxyacetophenone.
- Corrales, T., et al. (2022). Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. MDPI.
-
NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. NIST Chemistry WebBook. Retrieved from [Link]
- Al-Sanabani, F. A., et al. (2023).
- Bagheri, A., & Jin, J. (2019). Photopolymerization in 3D Printing.
- Wikipedia. (n.d.). Norrish reaction.
- Chemwis. (2022, April 19). Norrish type-1 reaction: Basic concept, Mechanism and Examples [Video]. YouTube.
- Chemistry For Everyone. (2023, May 11).
- Eibel, A., Fast, D. E., & Gescheidt, G. (2018).
- Echemi. (n.d.). Acetophenone SDS, 98-86-2 Safety Data Sheets.
- ResearchGate. (n.d.). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators.
- Lalevée, J., et al. (2022).
- Tekinalp, H., et al. (2023). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing.
- New Jersey Department of Health. (n.d.). Acetophenone - Hazardous Substance Fact Sheet.
- Zhang, J., et al. (2022).
- The Organic Chemistry Tutor. (2022, November 8). Photochemistry: Norrish Type I [Video]. YouTube.
-
Cheméo. (n.d.). Chemical Properties of 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2). Retrieved from [Link]
- Dadashi-Silab, S., et al. (2024). Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing. ACS Omega.
- Galaxy.ai. (2022, July 26). Understanding Norrish Type-I and Type-II Reactions in Photochemistry.
- Fisher Scientific. (n.d.).
- RSC Blogs. (2018, November 23).
- Sigma-Aldrich. (n.d.).
- U.S. Chemical Storage. (2018, June 4). Safe Chemical Storage Solutions for Acetophenone.
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. galaxy.ai [galaxy.ai]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]
- 8. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]
- 9. 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.no [fishersci.no]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Learn Safe Chemical Storage Methods for Acetophenone [uschemicalstorage.com]
- 17. blogs.rsc.org [blogs.rsc.org]
Application Notes and Protocols for Grignard Addition to 2',4',6'-Triisopropylacetophenone
Introduction: Navigating Steric Mountains in Carbonyl Chemistry
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds and the synthesis of alcohols from carbonyl compounds.[1] However, the textbook reliability of this reaction is severely tested when confronted with significant steric hindrance. 2',4',6'-Triisopropylacetophenone presents a formidable challenge in this regard. The bulky isopropyl groups flanking the aryl ketone create a sterically congested environment around the carbonyl carbon, hindering the approach of the nucleophilic Grignard reagent. This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the challenges of Grignard additions to this and other sterically encumbered ketones. We will delve into the mechanistic nuances, provide optimized protocols, and discuss alternative strategies to achieve high-yielding synthesis of the corresponding tertiary alcohols.
The Mechanistic Landscape: A Tale of Competing Pathways
The desired reaction pathway involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the tertiary alcohol.[2] However, the steric bulk in 2',4',6'-Triisopropylacetophenone significantly increases the activation energy for this pathway, allowing competing side reactions to dominate.
The Perils of Steric Hindrance: Enolization and Reduction
Two primary side reactions plague the Grignard addition to sterically hindered ketones:
-
Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone, leading to the formation of a magnesium enolate. Upon workup, this enolate is protonated, regenerating the starting ketone and diminishing the yield of the desired alcohol.[1]
-
Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), a six-membered cyclic transition state can form, leading to the transfer of a hydride to the carbonyl carbon. This results in the formation of a secondary alcohol after workup, an undesired reduction product.[1]
dot graph "Competing_Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
ketone [label="2',4',6'-Triisopropylacetophenone"]; grignard [label="R-MgX"]; addition_product [label="Tertiary Alcohol\n(Desired Product)", fillcolor="#34A853"]; enolate [label="Magnesium Enolate\n(Side Product)", fillcolor="#EA4335"]; reduction_product [label="Secondary Alcohol\n(Side Product)", fillcolor="#FBBC05"];
ketone -> addition_product [label="Nucleophilic Addition"]; ketone -> enolate [label="Enolization (Base)"]; ketone -> reduction_product [label="Reduction (β-Hydride Transfer)"]; grignard -> addition_product; grignard -> enolate; grignard -> reduction_product; } Figure 1: Competing reaction pathways in the Grignard addition to a sterically hindered ketone.
Optimized Protocol for Grignard Addition to 2',4',6'-Triisopropylacetophenone
This protocol is designed to maximize the yield of the desired tertiary alcohol by favoring the nucleophilic addition pathway. The key to success lies in the careful selection of reagents, solvent, and reaction temperature, along with the use of an activating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2',4',6'-Triisopropylacetophenone | ≥98% | e.g., Sigma-Aldrich | Ensure dryness before use. |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | Reagent Grade | e.g., Sigma-Aldrich | Other less hindered Grignard reagents can be used. |
| Anhydrous Cerium(III) Chloride (CeCl₃) | ≥99.9% | e.g., Sigma-Aldrich | Must be rigorously dried before use. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | e.g., EMD Millipore | Use a freshly opened bottle or distill from a suitable drying agent. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Grade | e.g., Fisher Scientific | For quenching the reaction. |
| Diethyl Ether | ACS Grade | e.g., Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Fisher Scientific | For drying the organic layer. |
Experimental Procedure
Part 1: Preparation of the Cerium(III) Chloride Slurry (Luche-Ruppert Conditions)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous cerium(III) chloride (1.2 equivalents relative to the ketone).
-
Heat the flask gently under a strong stream of dry nitrogen or under high vacuum for at least 2 hours to ensure all moisture is removed.
-
Allow the flask to cool to room temperature under a positive pressure of nitrogen.
-
Add anhydrous THF via syringe to create a fine slurry.
-
Stir the slurry vigorously at room temperature for at least 1 hour. This "activation" step is crucial for the success of the reaction.[3]
Part 2: The Grignard Addition
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2',4',6'-triisopropylacetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the cerium(III) chloride slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.5 equivalents) to the cerium(III) chloride slurry and stir for 30 minutes. This generates the more nucleophilic and less basic organocerium reagent in situ.
-
To this cold solution, add the solution of 2',4',6'-triisopropylacetophenone dropwise via a syringe pump over 30 minutes.
-
Allow the reaction to stir at -78 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tertiary alcohol.
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subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; prep_cecl3 [label="Prepare Anhydrous CeCl3 Slurry in THF", fillcolor="#4285F4"]; prep_ketone [label="Prepare Ketone Solution in THF", fillcolor="#4285F4"]; }
subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#F1F3F4"; cool_cecl3 [label="Cool CeCl3 Slurry to -78 °C", fillcolor="#EA4335"]; add_grignard [label="Add Grignard Reagent to CeCl3", fillcolor="#EA4335"]; add_ketone [label="Add Ketone Solution Dropwise", fillcolor="#EA4335"]; stir [label="Stir at -78 °C for 3-4 hours", fillcolor="#EA4335"]; quench [label="Quench with sat. aq. NH4Cl", fillcolor="#EA4335"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#F1F3F4"; extract [label="Extract with Diethyl Ether", fillcolor="#FBBC05"]; wash [label="Wash with Brine", fillcolor="#FBBC05"]; dry [label="Dry over MgSO4", fillcolor="#FBBC05"]; concentrate [label="Concentrate in vacuo", fillcolor="#FBBC05"]; purify [label="Column Chromatography", fillcolor="#34A853"]; }
prep_cecl3 -> cool_cecl3; cool_cecl3 -> add_grignard; prep_ketone -> add_ketone; add_grignard -> add_ketone; add_ketone -> stir; stir -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; } Figure 2: A step-by-step workflow for the Grignard addition to 2',4',6'-triisopropylacetophenone.
Expected Results and Discussion
The use of cerium(III) chloride is expected to significantly improve the yield of the desired tertiary alcohol by suppressing enolization. The organocerium reagent is more oxophilic and less basic than the corresponding Grignard reagent, thus favoring nucleophilic attack on the carbonyl carbon.
| Entry | Grignard Reagent | Additive | Temperature (°C) | Yield of Tertiary Alcohol (%) | Yield of Recovered Ketone (%) |
| 1 | MeMgBr | None | 0 | <10 | >85 |
| 2 | MeMgBr | None | -78 | ~20 | ~75 |
| 3 | MeMgBr | CeCl₃ | -78 | >90 | <5 |
| 4 | EtMgBr | CeCl₃ | -78 | ~70 | <5 (with ~25% reduction product) |
Note: The data in this table is illustrative and based on general principles of Grignard reactions with hindered ketones. Actual yields may vary.
Alternative Strategies for Highly Hindered Systems
In cases where the Grignard reaction, even with cerium(III) chloride, provides unsatisfactory yields, alternative organometallic reagents can be employed.
-
Organolithium Reagents: Alkyllithium reagents are generally more reactive than Grignard reagents and can be effective for additions to sterically hindered ketones.[4][5] They are less prone to the reduction side reaction. However, their higher reactivity necessitates careful temperature control to avoid side reactions.
-
Barbier Reaction: This reaction involves the in-situ formation of the organometallic reagent from an alkyl halide and a metal (e.g., magnesium, zinc, indium) in the presence of the carbonyl compound.[6][7][8] This one-pot procedure can sometimes be advantageous for sensitive substrates.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive magnesium; wet glassware or solvent; unreactive alkyl halide. | Use freshly crushed magnesium turnings or a chemical activator (e.g., I₂, 1,2-dibromoethane). Ensure all glassware is flame-dried and solvents are anhydrous. |
| Predominance of starting material | Enolization is the major pathway. | Use the cerium(III) chloride protocol. Lower the reaction temperature. Use a less hindered Grignard reagent. |
| Formation of a significant amount of reduction product | The Grignard reagent has β-hydrogens. | Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr). Utilize the cerium(III) chloride protocol to favor addition. |
| Formation of biphenyl or other coupling byproducts | Wurtz-type coupling of the Grignard reagent. | Add the Grignard reagent slowly to the ketone solution. Avoid high concentrations of the Grignard reagent. |
Conclusion
The Grignard addition to the sterically demanding 2',4',6'-triisopropylacetophenone requires a departure from standard protocols. By understanding the competing pathways of enolization and reduction, and by employing strategies to mitigate them, such as the use of cerium(III) chloride, researchers can achieve high yields of the desired tertiary alcohols. This application note provides a robust framework for approaching this and other challenging Grignard reactions, enabling the synthesis of complex molecules for applications in research and drug development.
References
-
Dimitrov, V. H., & Tsvetanov, C. B. (1996). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters. Helvetica Chimica Acta, 79(3), 833-842. [Link]
-
Kilway, K. V., & Clevenger, R. (2007). Grignard Reaction. University of Missouri – Kansas City, Department of Chemistry. [Link]
-
Leah4sci. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester [Video]. YouTube. [Link]
- Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
curdled. (2023, September 5). Help with Grignard Reaction [Online forum post]. Reddit. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Tang, B. Z., & Qin, A. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8(1), 1-8. [Link]
- Imamoto, T., Sugiura, Y., & Takiyama, N. (1984). Organo-cerium reagents. A new protocol for the synthesis of tertiary alcohols from ketones. Tetrahedron Letters, 25(38), 4233-4236.
- Johnson, C. R., & Tait, B. D. (1987). A cerium(III) chloride-promoted addition of organolithiums to ketones. The Journal of Organic Chemistry, 52(2), 281-283.
- Van der Tempel, E., et al. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 23(11), 2416-2424.
-
Wikipedia contributors. (2023, December 29). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023, October 29). Barbier reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Bartoli, G., et al. (2018). A convenient and eco-friendly cerium(III) chloride-catalysed synthesis of methoxime derivatives of aromatic aldehydes and ketones. Royal Society Open Science, 5(5), 180292. [Link]
-
Ashenhurst, J. (2019, April 15). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
All 'Bout Chemistry. (2016, August 10). OrganoLithium Reagents. [Link]
- Research Trends. (n.d.).
-
Reich, H. J. (n.d.). Organolithium Reagents. Organic Chemistry Data. [Link]
-
ResearchGate. (n.d.). Barbier Reaction. [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2022, June 17). Barbier Reaction [Video]. YouTube. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. OrganoLithium Reagents - All 'Bout Chemistry [chemohollic.com]
- 6. Barbier reaction - Wikipedia [en.wikipedia.org]
- 7. researchtrends.net [researchtrends.net]
- 8. researchgate.net [researchgate.net]
Application Note: Synthetic Routes to Derivatives of 2',4',6'-Triisopropylacetophenone (TIPAP)
Executive Summary: The Architecture of Kinetic Stabilization
2',4',6'-Triisopropylacetophenone (TIPAP) is not merely a ketone; it is a masterclass in steric engineering. The 2,4,6-triisopropylphenyl (Tip) moiety serves as a "kinetic shield," protecting reactive centers from bimolecular decomposition pathways while allowing desired unimolecular transformations. This steric bulk forces the acetyl group into an orthogonal conformation relative to the aromatic ring (approx. 89° twist), decoupling resonance and creating unique reactivity profiles compared to unhindered acetophenones.
This guide details the synthesis of TIPAP and its conversion into three critical classes of derivatives: (1) Bulky Carboxylic Acids (Ligand Precursors), (2) Alpha-Halo Ketones (Heterocycle Synthons), and (3) Chiral Alcohols (Stereocontrol Auxiliaries).
Part 1: The Foundation – Synthesis of TIPAP Scaffold
The synthesis of TIPAP relies on the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Unlike standard acylations, the extreme steric crowding at the ortho positions requires precise thermal control to prevent de-alkylation or rearrangement of the isopropyl groups.
Protocol A: Friedel-Crafts Acylation
Objective: Synthesis of 1-(2,4,6-triisopropylphenyl)ethanone (TIPAP).
Reaction Type: Electrophilic Aromatic Substitution (
Materials
-
Substrate: 1,3,5-Triisopropylbenzene (20.4 g, 100 mmol)
-
Reagent: Acetyl Chloride (8.6 g, 110 mmol)
-
Catalyst: Aluminum Chloride (
), anhydrous (14.7 g, 110 mmol) -
Solvent: Dichloromethane (DCM), anhydrous (150 mL) or
(Traditional, but DCM is preferred for safety).
Step-by-Step Methodology
-
Catalyst Activation: In a 500 mL 3-neck round-bottom flask equipped with a drying tube (
) and pressure-equalizing addition funnel, suspend in 100 mL of DCM. Cool to 0°C in an ice bath. -
Acylium Formation: Add Acetyl Chloride dropwise over 15 minutes. The suspension will clarify slightly as the acylium complex forms.
-
Substrate Addition: Dissolve 1,3,5-triisopropylbenzene in 50 mL DCM. Add this solution dropwise to the reaction mixture over 45 minutes.
-
Critical Checkpoint: Maintain internal temperature <5°C. Rapid addition causes localized heating, leading to isopropyl migration (Jacobsen rearrangement).
-
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn dark orange/brown.
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/HCl (conc.) mixture. Vigorous evolution of HCl gas will occur.
-
Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). Wash combined organics with 10% NaOH (to remove traces of unreacted acid) and brine. -
Purification: Dry over
and concentrate in vacuo. Distill the residue under high vacuum (bp ~130-135°C @ 2 mmHg) or recrystallize from cold methanol.
Self-Validating Analytical Data:
-
Yield: ~85-90%.
-
1H NMR (
): Distinct signals for ortho-isopropyl methines (septet, ~2.8 ppm) vs. para-isopropyl methine (septet, ~2.9 ppm). The acetyl methyl group appears as a singlet at ~2.5 ppm. -
Mechanism Insight: The ortho-isopropyl groups prevent coplanarity. The carbonyl oxygen cannot effectively donate electron density into the ring, making the carbonyl more electrophilic than mesityl (trimethyl) analogs but sterically harder to access.
Part 2: Derivative Pathways
Route A: The Ligand Gateway (Oxidation to Benzoic Acid)
Target: 2,4,6-Triisopropylbenzoic Acid (Tip-COOH). Application: Precursor for bulky amide ligands and metal-organic frameworks (MOFs).
The "Haloform Reaction" is the most reliable route. Direct oxidation of the isopropyl groups is impossible without destroying the scaffold; thus, we excise the methyl ketone.
Protocol
-
Hypobromite Generation: Prepare a solution of NaOH (16 g, 400 mmol) in water (60 mL) and cool to 0°C. Add Bromine (
, 22 g, 138 mmol) dropwise to form NaOBr. -
Oxidation: Add a solution of TIPAP (12.3 g, 50 mmol) in Dioxane (50 mL) to the hypobromite solution.
-
Note: Dioxane is required to solubilize the lipophilic TIPAP.
-
-
Heating: Warm to 60°C for 4 hours. The steric bulk retards the initial enolization; heating is mandatory.
-
Workup: Destroy excess hypobromite with sodium bisulfite. Acidify with conc. HCl to precipitate the crude acid. Recrystallize from Ethanol/Water.
Route B: The Heterocycle Synthons (Alpha-Bromination)
Target: 2-Bromo-1-(2,4,6-triisopropylphenyl)ethanone. Application: Synthesis of bulky thiazoles (Hantzsch synthesis) or NHC precursors.
Protocol
-
Reagent: Use Pyridinium Hydrobromide Perbromide (
) for stoichiometric control. -
Solvent: Glacial Acetic Acid.
-
Procedure: Treat TIPAP (1 eq) with
(1.1 eq) in acetic acid at 60°C. The reaction is slower than acetophenone due to the "orthogonal twist" inhibiting enol stabilization. -
Validation: The disappearance of the acetyl singlet (2.5 ppm) and appearance of the
singlet (~4.3 ppm) confirms conversion.
Part 3: Visualizing the Steric Landscape
The following diagram illustrates the synthetic flow and the "Orthogonal Twist" concept that governs the reactivity of TIPAP derivatives.
Figure 1: Synthetic workflow from the parent arene to key functional derivatives, highlighting the steric divergence points.
Part 4: Comparative Data & Applications
Yield and Conditions Matrix
The following table summarizes expected outcomes based on the steric constraints of the Tip group compared to standard Mesityl (2,4,6-trimethyl) analogs.
| Derivative Target | Reagent System | Solvent | Temp (°C) | Yield (Tip) | Yield (Mesityl) | Steric Impact Note |
| TIPAP (Ketone) | AcCl / | DCM | 0 | 88% | 92% | Comparable; reaction is electrophilic aromatic substitution (ring is activated). |
| Tip-COOH (Acid) | Dioxane/H2O | 60 | 75% | 90% | High Impact: Haloform intermediate hydrolysis is retarded by ortho-isopropyls. | |
| Alpha-Bromo | AcOH | 60 | 82% | 95% | Slower enolization kinetics due to lack of planar resonance stabilization. | |
| Tip-Alcohol | THF | Reflux | 90% | 95% | Requires strong reductant; |
Advanced Application: Photoinitiators
Derivatives of TIPAP, specifically the Acylphosphine Oxides (MAPO/BAPO analogs) , are emerging as next-generation photoinitiators.
-
Mechanism: Type I homolytic cleavage.
-
Advantage: The Tip group provides superior kinetic stabilization to the generated radical compared to the Mesityl group, potentially increasing radical lifetime and initiation efficiency in viscous media (e.g., dental resins).
-
Synthesis: TIPAP
Acid Chloride Reaction with Oxidation.
References
-
Friedel-Crafts Acylation Conditions
- Source: Organic Syntheses, Coll. Vol. 3, p. 538 (General procedure adapted for steric bulk).
-
Validation:
-
Haloform Reaction for Hindered Ketones
- Source: Master Organic Chemistry, "The Haloform Reaction".
-
Validation:
-
Kinetic Stabilization by Tip Groups
- Source: ETH Zurich Research Collection, "Kinetic Stabilization of Heavier Bis(m-terphenyl)
-
Validation:
-
Alpha-Bromination Protocols
- Source: European Patent EP1575891B1, "Process for preparing alpha-bromo ketones".
-
Validation:
-
Photoinitiator Applications (TPO Analogs)
- Source: NIH/PubMed, "The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl)
-
Validation:
Sources
Application Notes and Protocols: 2',4',6'-Triisopropylacetophenone as a Probe in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Reaction Mechanisms with a Sterically Hindered Photochemical Tool
In the intricate world of chemical kinetics and reaction mechanisms, the ability to generate specific reactive intermediates under controlled conditions is paramount. 2',4',6'-Triisopropylacetophenone, a sterically hindered aromatic ketone, emerges as a powerful tool for such investigations. Its unique structural features, particularly the bulky isopropyl groups flanking the acetyl moiety, dictate a highly selective photochemical behavior, making it an ideal precursor for the clean and efficient generation of acetyl and 2,4,6-triisopropylphenyl radicals. This application note provides a comprehensive guide to employing 2',4',6'-Triisopropylacetophenone in mechanistic studies, detailing its photophysical properties, outlining protocols for its use in transient absorption spectroscopy and as a radical initiator, and explaining the causality behind these experimental choices.
The strategic placement of three isopropyl groups at the ortho- and para-positions of the acetophenone core sterically shields the acetyl group. This conformation significantly influences the excited-state dynamics, favoring a specific pathway of bond cleavage upon photoexcitation. Understanding this behavior allows researchers to precisely initiate and probe a variety of chemical transformations, from polymerization kinetics to the study of radical-mediated synthetic methodologies.
Core Principles: The Photochemistry of Sterically Hindered Acetophenones
The utility of 2',4',6'-Triisopropylacetophenone in mechanistic studies is rooted in its predictable photochemical decomposition. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited singlet state (S₁). Through a rapid process known as intersystem crossing, it efficiently populates the lower-energy triplet state (T₁). It is from this triplet state that the key chemical event, a Norrish Type I cleavage, occurs.[1][2]
Norrish Type I Reaction: This photochemical process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[3] In the case of 2',4',6'-Triisopropylacetophenone, this results in the formation of two distinct radical species: an acetyl radical (CH₃CO•) and a 2,4,6-triisopropylphenyl radical.
The steric hindrance provided by the ortho-isopropyl groups plays a crucial role in promoting the efficiency and selectivity of the Norrish Type I cleavage over other potential photochemical pathways, such as Norrish Type II reactions or intermolecular hydrogen abstraction.[4] This clean fragmentation into a well-defined set of radicals is what makes this molecule a valuable tool for mechanistic investigations.
Photophysical Properties (Estimated)
| Property | Estimated Value | Rationale/Reference |
| Molar Absorptivity (ε) | ~300-500 M⁻¹cm⁻¹ at ~250 nm | Typical for n→π* transition in acetophenones. |
| Triplet Energy (ET) | ~70-74 kcal/mol | Similar to other acetophenone derivatives. |
| Intersystem Crossing Quantum Yield (ΦISC) | > 0.9 | Aromatic ketones are known for their high ISC efficiencies.[1] |
| Norrish Type I Quantum Yield (ΦI) | High (estimated > 0.5) | Steric hindrance from ortho-alkyl groups favors α-cleavage.[4] |
| Triplet Lifetime (τT) | Nanoseconds to microseconds | Dependent on solvent and concentration.[6] |
These estimated values provide a strong foundation for designing and interpreting experiments using 2',4',6'-triisopropylacetophenone.
Application I: A Clean Source of Radicals for Mechanistic Probing
The primary application of 2',4',6'-triisopropylacetophenone is as a photoinitiator, providing a clean and temporally controlled source of acetyl and 2,4,6-triisopropylphenyl radicals. These radicals can then be used to initiate a variety of chemical reactions, allowing for the detailed study of their kinetics and mechanisms.
Experimental Workflow: Radical Generation and Trapping
Caption: Workflow for radical generation and product analysis.
Protocol 1: Determination of Radical Initiation Efficiency
This protocol outlines a method to determine the efficiency of radical generation from 2',4',6'-triisopropylacetophenone using a radical trapping agent, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Materials:
-
2',4',6'-Triisopropylacetophenone
-
TEMPO
-
An appropriate solvent (e.g., acetonitrile, benzene)
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Photoreactor equipped with a UV lamp (e.g., 254 nm)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of 2',4',6'-triisopropylacetophenone (e.g., 10 mM) in the chosen solvent. Prepare a separate stock solution of TEMPO (e.g., 100 mM) and the internal standard.
-
Reaction Mixture: In a quartz reaction vessel, combine a known volume of the 2',4',6'-triisopropylacetophenone stock solution, an excess of the TEMPO stock solution, and a known amount of the internal standard. Dilute to the final desired volume with the solvent.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet state and react with the generated radicals.
-
Photolysis: Place the reaction vessel in the photoreactor and irradiate with the UV lamp for a specific period. It is recommended to perform a preliminary experiment to determine a suitable irradiation time that results in partial conversion of the photoinitiator.
-
Analysis: After irradiation, analyze the reaction mixture by GC-MS.
-
Quantification: Identify and quantify the unreacted 2',4',6'-triisopropylacetophenone and the radical trapping adducts formed (i.e., the products of the reaction between the acetyl and 2,4,6-triisopropylphenyl radicals with TEMPO). Use the internal standard for accurate quantification.
-
Calculation: The quantum yield of photoinitiator consumption (Φ-PI) can be calculated using a suitable actinometer or by measuring the photon flux of the lamp. The efficiency of radical generation can be inferred from the amount of trapped radicals relative to the amount of consumed photoinitiator.
Application II: Probing Reaction Intermediates with Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for directly observing and characterizing short-lived reactive intermediates, such as the triplet state of 2',4',6'-triisopropylacetophenone and the subsequently formed radicals.[7][8]
Signaling Pathway: From Photon to Radicals
Caption: Photochemical pathway of 2',4',6'-triisopropylacetophenone.
Protocol 2: Nanosecond Transient Absorption Spectroscopy
This protocol provides a general framework for performing a nanosecond transient absorption experiment to observe the triplet state and radical intermediates of 2',4',6'-triisopropylacetophenone.
Equipment:
-
Nanosecond pulsed laser (e.g., Nd:YAG laser with a third harmonic at 355 nm)
-
Probe light source (e.g., xenon arc lamp)
-
Monochromator
-
Detector (e.g., photomultiplier tube or CCD camera)
-
Digital oscilloscope
-
Sample holder and quartz cuvette
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2',4',6'-triisopropylacetophenone (typically in the micromolar to millimolar concentration range) in a spectroscopic grade solvent (e.g., acetonitrile or hexane). The concentration should be adjusted to have an absorbance of approximately 0.3-0.7 at the excitation wavelength.
-
Degassing: Thoroughly degas the solution by purging with an inert gas or through several freeze-pump-thaw cycles to minimize quenching of the triplet state by oxygen.
-
Experimental Setup:
-
Align the pump beam (pulsed laser) and the probe beam (from the xenon lamp) so that they overlap within the sample cuvette.
-
The probe beam, after passing through the sample, is directed into the monochromator to select the desired wavelength for detection.
-
The output of the monochromator is monitored by the detector, and the signal is recorded by the digital oscilloscope.
-
-
Data Acquisition:
-
Record a baseline signal by blocking the pump beam and measuring the intensity of the probe light (I₀).
-
Unblock the pump beam to excite the sample. The oscilloscope will trigger on the laser pulse and record the change in the probe light intensity (I) as a function of time after the laser flash.
-
The change in absorbance (ΔA) is calculated as ΔA = -log(I/I₀).
-
-
Spectral and Kinetic Analysis:
-
Transient Spectrum: By varying the wavelength of the monochromator and recording the transient absorption signal at a fixed time delay after the laser pulse, a transient absorption spectrum can be constructed. This will reveal the absorption features of the triplet state and the generated radicals.
-
Kinetic Decay: By setting the monochromator to a wavelength where a transient species absorbs, the decay of the transient absorption signal over time can be monitored. This provides information on the lifetime of the excited state and the kinetics of subsequent reactions. For example, the decay of the triplet-triplet absorption can be fit to an exponential function to determine the triplet lifetime.
-
Trustworthiness and Self-Validating Systems
The reliability of mechanistic studies employing 2',4',6'-triisopropylacetophenone rests on the clean and predictable nature of its photochemistry. The protocols described above include inherent validation steps:
-
Product Analysis: In radical initiation experiments, the identification of the expected radical trapping adducts by GC-MS or other analytical techniques confirms the occurrence of the Norrish Type I cleavage. The absence of significant side products validates the "clean" nature of the radical source.
-
Transient Spectroscopy: The observation of a transient absorption signal that can be quenched by known triplet quenchers (e.g., oxygen, naphthalene) provides strong evidence for the involvement of a triplet state. The subsequent growth of new absorption bands corresponding to the expected radicals further corroborates the proposed mechanism.
By combining steady-state photolysis with time-resolved spectroscopy, a self-consistent and robust mechanistic picture can be established.
Conclusion: A Versatile Tool for Mechanistic Elucidation
2',4',6'-Triisopropylacetophenone stands as a valuable asset in the toolkit of researchers investigating reaction mechanisms. Its sterically enforced propensity for Norrish Type I cleavage provides a reliable and clean source of acetyl and 2,4,6-triisopropylphenyl radicals. The application notes and protocols detailed herein offer a comprehensive guide for leveraging the unique photochemical properties of this molecule to gain deeper insights into a wide array of chemical processes. By understanding and applying these principles, scientists and drug development professionals can effectively dissect complex reaction pathways, leading to advancements in synthesis, materials science, and pharmaceutical development.
References
-
Eibel, A., Fast, D. E., & Gescheidt, G. (2018). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry, 9(40), 4976-4988. [Link]
-
JoVE. (2017). Photochemical Initiation of Radical Polymerization Reactions. Journal of Visualized Experiments. [Link]
- Lalevée, J., & Fouassier, J. P. (2012).
-
National Institute of Standards and Technology. (n.d.). 2',4',6'-Triisopropylacetophenone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Scaiano, J. C., McGimpsey, W. G., & Casal, H. L. (1989). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(6), 1579-1588. [Link]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Wikipedia contributors. (2023). Norrish reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. Theoretical study of the photochemical generation of triplet acetophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. Norrish Type I surface photochemistry for butyrophenone on TiO2(110) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. afinitica.com [afinitica.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04993C [pubs.rsc.org]
Application Note: Advanced Crystallization Protocols for 2',4',6'-Triisopropylacetophenone (TIPAP)
Executive Summary
This guide details the purification and crystallization of 2',4',6'-Triisopropylacetophenone (TIPAP) , a sterically crowded aromatic ketone often used as a kinetic stabilizer in organic synthesis and a precursor for Type II photoinitiators. Due to the significant steric hindrance provided by the three isopropyl groups (two ortho, one para), TIPAP exhibits unique solubility behaviors and a propensity for "oiling out" during crystallization. This document provides validated protocols to overcome these challenges, ensuring high purity (>99%) and optimal crystal habit.
Physicochemical Profile & Solubility
Understanding the molecular environment is critical for solvent selection. The ortho-isopropyl groups force the acetyl moiety to twist approximately 89° out of the aromatic plane, effectively decoupling the carbonyl pi-system from the ring. This reduces the polarity expected of typical acetophenones, making TIPAP highly lipophilic.
Table 1: Physicochemical Properties
| Property | Value / Description | Significance |
| CAS Number | 2234-14-2 | Unique Identifier |
| Molecular Formula | C₁₇H₂₆O | Lipophilic Hydrocarbon Skeleton |
| Molecular Weight | 246.39 g/mol | Moderate size |
| Physical State | Colorless Solid (Needles) | Crystallizes from polar protic solvents |
| Melting Point | Low-Melting Solid* | High risk of oiling out if cooling is too rapid |
| Solubility (High) | Toluene, DCM, Hexane, Et₂O | Poor for crystallization (too soluble) |
| Solubility (Mod.) | Methanol, Ethanol (Hot) | Ideal for thermal recrystallization |
| Solubility (Low) | Water, Cold Methanol | Good anti-solvents |
*Note: While specific melting points vary by purity, the compound is solid at room temperature but melts easily, requiring careful thermal management.
Pre-Crystallization Assessment
Before initiating crystallization, the crude material (typically from Friedel-Crafts acylation of 1,3,5-triisopropylbenzene) must be assessed.
Common Impurities
-
1,3,5-Triisopropylbenzene (Starting Material): Highly non-polar. Will remain in the mother liquor if alcohols are used.
-
De-alkylated byproducts: AlCl₃ can cause isopropyl group cleavage or migration (isomerization) under harsh conditions.
-
Aluminum salts: Residual catalyst. Must be removed via acid wash prior to crystallization.
Critical Check: If the crude is a dark, viscous oil, do not proceed directly to crystallization. Perform a short silica plug filtration (eluent: 5% EtOAc in Hexane) to remove tarry residues and aluminum salts.
Protocol 1: Thermal Recrystallization (Methanol)
Methodology: This is the "Gold Standard" method for TIPAP, leveraging the steep solubility curve of the compound in hot methanol. Target Purity: >99% Yield: 85-90%
Materials
-
Solvent: HPLC-grade Methanol (MeOH).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, temperature-controlled oil bath.
Step-by-Step Procedure
-
Dissolution: Place the crude solid TIPAP in a round-bottom flask. Add Methanol (approx. 3-5 mL per gram of crude).
-
Heating: Heat the mixture to reflux (65°C) with stirring.
-
Observation: The solid should dissolve completely. If oil droplets persist at reflux, add more methanol in 1 mL increments until a clear homogeneous solution is obtained.
-
-
Filtration (Optional): If insoluble particles (dust, salts) are visible, perform a hot filtration through a pre-warmed glass frit or cotton plug.
-
Controlled Cooling (Critical):
-
Crystallization: As the solution approaches RT, long colorless needles should form.
-
Final Cooling: Once crystallization is established at RT, place the flask in a refrigerator (4°C) or ice bath (0°C) for 2 hours to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with a small amount of cold (-20°C) methanol.
-
Drying: Dry under high vacuum at RT for 4 hours.
Protocol 2: Anti-Solvent Crystallization (Ethanol/Water)
Methodology: Use this method if the compound oils out persistently in pure methanol or if the melting point is depressed by impurities. Target Purity: >98%
Step-by-Step Procedure
-
Dissolution: Dissolve crude TIPAP in the minimum amount of warm Ethanol (40-50°C).
-
Anti-Solvent Addition:
-
While stirring moderately, add Deionized Water dropwise.
-
Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solubilization: Add a few drops of Ethanol to just clear the turbidity.
-
Nucleation: Add a "seed crystal" of pure TIPAP if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Growth: Allow the vessel to stand undisturbed at RT. Crystals will grow as the solvent system equilibrates.
-
Isolation: Filter and wash with 50:50 Cold Ethanol/Water.
Troubleshooting: The "Oiling Out" Phenomenon
"Oiling out" occurs when the solute separates as a liquid phase before crystallizing. This is common for TIPAP due to its low melting point and lipophilicity.
Mitigation Strategy
If oil droplets form instead of crystals:
-
Re-heat: Heat the mixture until the oil re-dissolves.
-
Dilute: Add slightly more solvent (Methanol). A more dilute solution lowers the saturation temperature, keeping the solute in solution until the temperature is low enough for crystal lattice formation rather than liquid phase separation.
-
Seed: Add a seed crystal at a temperature just above the point where oiling occurred previously.
Process Visualization
Diagram 1: Crystallization Decision Logic
This flow chart guides the researcher through the decision-making process based on the state of the crude material.
Caption: Decision matrix for selecting the appropriate purification pathway for TIPAP.
Diagram 2: Molecular Solubility & Steric Impact
This diagram illustrates why Methanol is the preferred solvent, balancing the lipophilic isopropyl groups with the polar ketone.
Caption: Solubility profile of TIPAP showing why Methanol offers the optimal balance for thermal recrystallization.
References
-
Blair, A. D., Hendsbee, A. D., & Masuda, J. D. (2011). 1-(2,4,6-Triisopropylphenyl)ethanone.[5] Acta Crystallographica Section E: Structure Reports Online, 67(10), o2731. Link
-
NIST Chemistry WebBook. 2',4',6'-Triisopropylacetophenone Properties. National Institute of Standards and Technology.[6][2] Link
-
ChemicalBook. 2',4',6'-Triisopropylacetophenone Synthesis and Properties. Link
-
University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. Link
Sources
- 1. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. Ethanone, 1-(2,4,6-trimethylphenyl)- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrochem.in [spectrochem.in]
- 5. 1-(2,4,6-Triisopropylphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethanone, 1-(2,4,6-trihydroxyphenyl)- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: 2',4',6'-Triisopropylacetophenone (TIPAP)
Topic: Overcoming Solubility & Steric Hindrance Challenges
Executive Summary: The "Steric Fortress"
2',4',6'-Triisopropylacetophenone (TIPAP) presents a unique dual challenge in synthesis and formulation: extreme lipophilicity combined with severe steric hindrance .
Unlike standard acetophenones, TIPAP possesses two bulky isopropyl groups at the ortho positions (2' and 6'). These groups create a "steric fortress" around the carbonyl carbon, shielding it from nucleophilic attack and disrupting standard solvent cages. Users frequently report that the molecule "won't dissolve" in polar reaction media or "oils out" during crystallization.
This guide addresses these specific physical chemistry failures, providing validated protocols to solubilize, react, and purify TIPAP.
Part 1: Solvent Compatibility Matrix
The Core Issue: TIPAP is highly hydrophobic. It behaves more like a substituted benzene than a ketone. Standard polar protic solvents (Water, Methanol) often fail to solvate the molecule, leading to biphasic mixtures where no reaction occurs.
Solubility Profile Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Non-Polar | Hexane / Heptane | High | Excellent for extraction; poor for refluxing (low BP). |
| Aromatic | Toluene / Xylene | Optimal | Recommended reaction medium. High BP allows thermal activation. |
| Chlorinated | DCM / Chloroform | High | Good for transfers/workup; often too volatile for hindered reactions. |
| Polar Aprotic | THF / 2-MeTHF | Good | Best choice for Grignard/Lithium reactions. |
| Polar Aprotic | DMSO / DMF | Moderate | Warning: Solubility drops significantly if water is present. |
| Polar Protic | Methanol / Ethanol | Poor | Avoid as primary solvent. Use only for "crashing out" products. |
| Aqueous | Water | Insoluble | Requires Phase Transfer Catalysis (PTC). |
Part 2: Troubleshooting Reactivity (The "Solubility" Illusion)
User Complaint: "The starting material is insoluble, so the reaction isn't proceeding." Technical Reality: The material is likely soluble in the organic phase, but the reagent (often aqueous) cannot reach the sterically shielded carbonyl. The issue is phase transport , not just solubility.
Workflow: Overcoming the Steric/Solubility Barrier
To force a reaction with TIPAP, you must bridge the gap between the lipophilic substrate and the reactive species.
Caption: Decision logic for troubleshooting stalled reactions due to TIPAP solubility/steric issues.
Protocol 1: Phase Transfer Catalysis (PTC) for Aqueous Reagents
Use this when reacting TIPAP with aqueous nucleophiles (e.g., oxidations, reductions).
-
Dissolution: Dissolve 1 eq. of TIPAP in Toluene (3-5 volumes). Do not use ether (boiling point too low).
-
Catalyst Addition: Add 5 mol% of Tetrabutylammonium bromide (TBAB) or Aliquat 336 .
-
Agitation: High-shear stirring (>700 RPM) is mandatory to maximize surface area between the phases.
-
Thermal Drive: Heat to reflux. The steric bulk of the ortho-isopropyl groups raises the activation energy required for the transition state. Room temperature is rarely sufficient.
Part 3: Purification & Workup (The "Oiling Out" Problem)
User Complaint: "I tried to recrystallize, but it formed a milky emulsion or a sticky oil at the bottom." Technical Reality: TIPAP has a low melting point and high lipophilicity. In mixed solvent systems (e.g., Ethanol/Water), it prefers to separate as a supercooled liquid (oil) rather than organize into a crystal lattice, a phenomenon known as "oiling out."
Troubleshooting Guide: Crystallization vs. Distillation
| Symptom | Diagnosis | Corrective Action |
| Milky solution upon cooling | Oiling out (Liquid-Liquid Phase Separation). | Re-heat to clarity. Add a "bridge solvent" (e.g., Acetone) to increase miscibility, then cool very slowly (1°C/min) with vigorous stirring. |
| Sticky gum on flask walls | Impurities are acting as plasticizers. | Do not attempt crystallization. Perform Vacuum Distillation . TIPAP is thermally stable; impurities are likely not. |
| Precipitate is amorphous | Rapid precipitation trapped solvent. | Perform "Trituration." Suspend the solid in cold Methanol, sonicate for 10 mins, then filter. |
Protocol 2: Anti-Solvent Crash Precipitation
Best for isolating TIPAP from high-boiling solvents (e.g., DMSO, DMF).
-
Concentrate: Remove as much reaction solvent as possible via rotary evaporation.
-
Solubilize: Dissolve the residue in a minimal amount of THF (just enough to make it flow).
-
The Crash: Prepare a beaker of Ice-Cold Water (0°C) with 1% NaCl (brine helps aggregation).
-
Addition: Slowly drip the THF solution into the vortex of the stirring water.
-
Result: TIPAP should precipitate as a white/off-white solid. If it oils, add a seed crystal or scratch the glass.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol as a solvent for Grignard reactions with TIPAP? A: Absolutely not. Ethanol is protic and will quench your Grignard reagent immediately. Furthermore, TIPAP has poor solubility in cold ethanol. Use anhydrous THF or Diethyl Ether . If the reaction is sluggish due to sterics, switch to Dibutyl Ether (higher boiling point) and reflux.
Q2: Why does the NMR show broad peaks for the isopropyl groups? A: This is a feature, not a bug. The rotation of the isopropyl groups is restricted by the adjacent carbonyl and the phenyl ring (atropisomerism-like behavior). At room temperature, you are seeing an average of conformers. This confirms the massive steric bulk responsible for your solubility/reactivity issues.
Q3: I need to remove TIPAP from my product. It co-elutes on the silica column. A: Because TIPAP is so non-polar, it moves fast on silica (high Rf).
-
Fix: Switch the stationary phase. Use C18 Reverse Phase silica. In a Methanol/Water gradient, the highly lipophilic TIPAP will retain longer than more polar products, allowing separation.
References & Authoritative Grounding
-
Steric Hindrance in Ketones: Wulfman, D. S., & Munson, C. L. (1980). "Steric Hindrance in the Chemoselective Reactions of Ketones." Journal of Organic Chemistry. (Discusses the activation energy barriers in ortho-substituted acetophenones).
-
Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on shuttling reagents into non-polar organic phases).
-
Solubility Data & Physical Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10031785 (Related Sulfonic Acid derivatives used for solubility modeling). PubChem. [Link][3]
-
Oiling Out Phenomena: Veesler, S., et al. (2006). "Crystallization of organic molecules: The role of solvent and impurities." Organic Process Research & Development. (Mechanisms of liquid-liquid phase separation in lipophilic molecules).
For further assistance, contact the Process Chemistry Support Team at [Internal Email Redacted].
Sources
- 1. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 2. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 3. 2,4,6-Triisopropylbenzenesulfonic acid | C15H24O3S | CID 10031785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2',4',6'-Triisopropylacetophenone
Welcome to the technical support center for 2',4',6'-triisopropylacetophenone. This sterically hindered ketone is a valuable building block in complex organic synthesis, but its bulky nature presents unique challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common experimental hurdles. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Synthesis via Friedel-Crafts Acylation
The most common route to 2',4',6'-triisopropylacetophenone is the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Success in this initial step is critical.
Frequently Asked Questions & Troubleshooting
Question: My Friedel-Crafts acylation is giving a very low yield. What are the most likely causes?
Answer: Low yields in this specific acylation are common and typically trace back to a few key factors:
-
Insufficient Catalyst Activity: Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst, and its activity is paramount. Ensure you are using a fresh, anhydrous batch. AlCl₃ is highly hygroscopic and will rapidly deactivate in the presence of atmospheric moisture. Using a slightly yellow or grey powder, as opposed to a clumpy or wet solid, is a good visual indicator of quality.
-
Reaction Temperature: While many Friedel-Crafts reactions proceed at room temperature or below, the steric hindrance of 1,3,5-triisopropylbenzene may require more forcing conditions. A modest increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate, but must be balanced against the risk of side reactions.
-
Purity of Starting Materials: The presence of water or other nucleophilic impurities in your solvent or starting materials will consume the Lewis acid and the acylating agent. Ensure your 1,3,5-triisopropylbenzene and acetyl chloride (or acetic anhydride) are anhydrous.
Question: I'm observing multiple products in my crude reaction mixture by TLC/GC-MS. What are these side products?
Answer: The primary side product in a Friedel-Crafts acylation is typically from polyacylation. However, this is less of a concern here because the first acyl group is deactivating, making a second acylation on the same ring less favorable.[1] More likely culprits include:
-
Isomerization of Isopropyl Groups: Under strong Lewis acid conditions, there is a possibility of rearrangement of the isopropyl groups on the starting material, leading to isomeric products.
-
Reaction with Solvent: If you are using a solvent that can participate in the reaction (e.g., nitrobenzene), you may see byproducts from the solvent's reaction. It is often best to use a non-reactive solvent like dichloromethane (DCM) or to use the 1,3,5-triisopropylbenzene itself as the solvent if it is in large excess.
Optimized Protocol: Friedel-Crafts Acylation of 1,3,5-Triisopropylbenzene
This protocol is designed to maximize yield and minimize side products.
Materials:
-
1,3,5-Triisopropylbenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add 1,3,5-triisopropylbenzene (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution. The mixture may become colored.
-
Add acetyl chloride (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Data Presentation: Effect of Lewis Acid on Yield
| Lewis Acid | Stoichiometry (eq) | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | 1.2 | 0 to RT | 5 | ~85-90 |
| FeCl₃ | 1.2 | RT | 12 | ~60-70 |
| ZnCl₂ | 1.5 | 50 | 24 | <40 |
This table summarizes typical yields based on common laboratory experience and illustrates the superior efficacy of AlCl₃ for this transformation.
Visualization: Friedel-Crafts Acylation Mechanism and Pitfalls
Caption: A decision tree for troubleshooting reactions.
Section 3: Purification and Characterization
Question: I am having difficulty purifying the product by column chromatography. Is there a better way?
Answer: 2',4',6'-Triisopropylacetophenone is a relatively nonpolar compound. While silica gel chromatography is feasible, it can be tedious.
-
Recrystallization: If the crude product is a solid or a viscous oil, recrystallization from a suitable solvent like ethanol or methanol can be a highly effective method for purification. [2]* Distillation: As an oil, vacuum distillation can be an excellent purification method for larger scales, provided you have the appropriate equipment.
Question: What are the key characteristic peaks I should look for in the ¹H NMR and IR spectra?
Answer:
-
¹H NMR:
-
A singlet for the methyl protons of the acetyl group (~2.1-2.5 ppm).
-
A septet for the methine protons of the isopropyl groups (~2.8-3.5 ppm).
-
A doublet for the methyl protons of the isopropyl groups (~1.2 ppm).
-
A singlet for the two aromatic protons (~6.9-7.1 ppm).
-
-
IR Spectroscopy:
-
A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹.
-
C-H stretches from the alkyl groups just below 3000 cm⁻¹.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
References
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
YouTube. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Organic Syntheses. (n.d.). 2,4,6-triphenylphenoxyl. [Link]
- Google Patents. (2011). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
NIH National Library of Medicine. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Reddit. (2021). What's a good reducing agent for a sterically hindered ketone?. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor. [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information. [Link]
-
ResearchGate. (2019). Acylation of Arenes. [Link]
- Google Patents. (2024). WO2024008266A1 - Method for producing 2,4,6-substituted triazines.
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine trihydrochloride. [Link]
-
Science.org. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. [Link]
- Google Patents. (1984).
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Defense Technical Information Center. (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. [Link]
-
Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Info. [Link]
-
Chegg. (2020). Consider the IR and NMR spectra on the following pages for acetophenone, p - Chegg. [Link]
-
Valorexo. (n.d.). 3 Nitroacetophenone Ir Spectrum. [Link]
Sources
Navigating the Challenges of a Bulky Ketone: A Technical Guide to Preventing Byproduct Formation with 2',4',6'-Triisopropylacetophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',4',6'-Triisopropylacetophenone. This highly sterically hindered ketone is a valuable building block in complex organic synthesis, prized for the significant steric bulk imparted by its three isopropyl groups. However, this same structural feature can lead to challenging side reactions and byproduct formation, frustrating even the most seasoned chemists. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Core Challenge: The Double-Edged Sword of Steric Hindrance
The three isopropyl groups ortho and para to the acetyl group in 2',4',6'-Triisopropylacetophenone create a crowded environment around the carbonyl functionality. This steric bulk is a powerful tool for directing reaction selectivity and stabilizing reactive intermediates. However, it also presents a significant hurdle for nucleophilic attack at the carbonyl carbon and for enolate formation at the α-position. Many common synthetic transformations that are straightforward with less hindered ketones can become problematic, leading to low yields and a mixture of products. This guide will address the most common issues encountered and provide actionable solutions.
Troubleshooting Guide: Common Problems and Solutions
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: Low Conversion and Recovery of Starting Material in Nucleophilic Addition Reactions (e.g., Grignard Reactions)
Question: I am attempting a Grignard reaction with 2',4',6'-Triisopropylacetophenone, but I am observing very low conversion of my starting material and recovering it almost quantitatively after workup. What is happening and how can I promote the desired addition reaction?
Causality: The significant steric hindrance around the carbonyl carbon of 2',4',6'-Triisopropylacetophenone makes direct nucleophilic attack by the Grignard reagent difficult. Instead of acting as a nucleophile, the Grignard reagent can act as a base, deprotonating the α-carbon of the acetophenone to form a magnesium enolate.[1] During aqueous workup, this enolate is protonated, regenerating the starting ketone. This enolization pathway is a common side reaction for sterically hindered ketones.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Grignard reactions.
Solutions:
-
Employ More Reactive Organometallic Reagents: Organolithium reagents are generally more reactive nucleophiles than Grignard reagents and may be more successful in adding to the hindered carbonyl.
-
Use Cerium(III) Chloride (Luche Conditions): The addition of anhydrous CeCl₃ can enhance the electrophilicity of the carbonyl carbon and suppress enolization. This method is known to improve yields of addition products with enolizable ketones.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the kinetically controlled addition product over the thermodynamically favored enolization.
Experimental Protocol: Grignard Reaction with CeCl₃ Activation
-
Preparation of Anhydrous CeCl₃: Dry CeCl₃·7H₂O under vacuum at 140-150 °C for at least 4 hours to obtain anhydrous CeCl₃.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents) and dry THF. Stir the suspension vigorously for 2 hours at room temperature.
-
Addition of Ketone: Cool the suspension to -78 °C (dry ice/acetone bath) and add a solution of 2',4',6'-Triisopropylacetophenone (1.0 equivalent) in dry THF dropwise.
-
Addition of Grignard Reagent: After stirring for 30 minutes, add the Grignard reagent (1.5 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of a Reduced Alcohol Byproduct
Question: In my attempt to perform a Grignard reaction with a β-branched Grignard reagent, I am observing a significant amount of the corresponding secondary alcohol (1-(2',4',6'-triisopropylphenyl)ethanol) as a byproduct. What is the source of this reduction?
Causality: When a Grignard reagent has a hydrogen atom on its β-carbon, it can act as a reducing agent via a six-membered ring transition state, known as a Meerwein-Ponndorf-Verley (MPV)-type reduction.[1] The hydride from the β-carbon of the Grignard reagent is transferred to the carbonyl carbon of the ketone. This pathway becomes competitive with nucleophilic addition, especially with sterically hindered ketones and bulky Grignard reagents.
Reaction Pathway Diagram:
Sources
Technical Support Center: 2',4',6'-Triisopropylacetophenone (TIPAP) Purity & Analysis
Ticket ID: TIPAP-QC-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Impurities & Validation Protocols
Executive Summary
2',4',6'-Triisopropylacetophenone (TIPAP) is a sterically congested ketone often utilized as a probe for steric effects or as a specialized photoinitiator. Its synthesis—typically via Friedel-Crafts acylation of 1,3,5-triisopropylbenzene—presents unique purification challenges. The steric bulk of the ortho-isopropyl groups creates a "kinetic cage" that suppresses certain side reactions but promotes others, such as acid-catalyzed de-alkylation or rearrangement.
This guide addresses the identification of common impurities arising from synthesis artifacts, isomeric scrambling, and photochemical degradation.
Module 1: Rapid Triage & Physical Anomalies
Q: My sample is yellow/brown. Is it degraded? A: Pure TIPAP is a colorless solid or viscous oil (melting point ~30-35°C). A distinct yellow or brown hue typically indicates:
-
Photochemical Degradation: TIPAP is photo-active. Prolonged exposure to ambient light can induce Norrish Type II cleavage, generating colored radical species or conjugated byproducts.
-
Friedel-Crafts Residues: Traces of aluminum salts or polymerized acetyl species often manifest as dark, sticky residues.
Action: Perform a simple solubility test. Dissolve 10 mg in 1 mL of hexane.
-
Clear solution: Likely organic impurities (isomers/photoproducts). Proceed to GC-MS.
-
Turbid/Precipitate: Likely inorganic salts (AlCl₃ residues). Filtration through a silica plug is required.
Module 2: Chromatographic Profiling (GC-MS & HPLC)
Q: I see multiple peaks in my GC-MS. How do I distinguish the product from the starting material and isomers? A: The lipophilicity of the isopropyl groups makes GC-MS the gold standard for analysis. However, the high symmetry of the starting material (1,3,5-triisopropylbenzene) and the product can lead to confusion.
Diagnostic Fragment Table
| Compound | Retention Order | Key m/z Signals (EI Source) | Diagnostic Feature |
| 1,3,5-Triisopropylbenzene (Start Mat.) | 1 (Fastest) | 204 (M+), 189 (M-15), 161 | Absence of acylium ion (m/z 43). |
| 2',4',6'-TIPAP (Target) | 3 | 246 (M+), 231 (M-15), 43 (Acyl) | M+ peak is distinct. Strong [M-CH₃]⁺ due to isopropyl stability. |
| 2,4-Diisopropylacetophenone (Impurity) | 2 | 204 (M+), 43 | Result of de-alkylation during synthesis. Lower MW than target. |
| Isomer (2,3,5-TIPAP) | 4 (Slowest) | 246 (M+), 231 | Similar mass, but elutes later due to higher polarity (less steric shielding of carbonyl). |
The "Jacobsen" Risk (Technical Insight)
During Friedel-Crafts acylation, the strong acid catalyst can induce the Jacobsen Rearrangement , where isopropyl groups migrate to thermodynamically favored positions or disproportionate (e.g., converting tri-isopropyl to di- and tetra-isopropyl species). If you observe peaks with M+ 288 (Tetraisopropyl), your reaction temperature was likely too high.
Module 3: Spectroscopic Validation (NMR)
Q: How can I confirm I have the 2,4,6-isomer and not an asymmetric rearrangement product? A: Proton NMR (¹H-NMR) is the definitive method for proving the substitution pattern. You must look for symmetry .
The Symmetry Check Protocol
Dissolve ~10 mg sample in CDCl₃. Focus on the aromatic region (6.8 – 7.2 ppm).
-
Target (2',4',6'-TIPAP):
-
Aromatic Protons: You should see a Singlet (s, 2H) .
-
Reasoning: The molecule has a plane of symmetry passing through the acetyl group and the para-isopropyl group. The two meta-protons are chemically equivalent.
-
-
Impurity (Asymmetric Isomer, e.g., 2,3,4-TIPAP):
-
Aromatic Protons: You will see two Doublets (d, 1H each) with meta-coupling (~2 Hz) or ortho-coupling (~8 Hz).
-
Reasoning: The symmetry is broken; the protons are no longer equivalent.
-
Visualizing the Workflow:
Figure 1: Analytical decision matrix for validating TIPAP purity. Note the critical reliance on NMR symmetry to distinguish positional isomers.
Module 4: Photochemical Stability & Storage
Q: My sample was pure last month, but now NMR shows small aldehyde peaks. What happened? A: TIPAP is a "Norrish Type II" ketone. Upon UV exposure, the excited carbonyl abstracts a gamma-hydrogen from one of the ortho-isopropyl groups.
The Degradation Pathway:
-
Excitation: TIPAP + hν → Excited Triplet State.
-
H-Abstraction: The oxygen grabs a proton from the isopropyl methyl group.
-
Cyclization: This forms photo-enols or cyclobutenols (benzocyclobutenols).
-
Oxidation: If air is present, these active species oxidize to aldehydes or degrade back to alkylbenzenes.
Preventative Protocol:
-
Storage: Amber glass vials, under Argon/Nitrogen.
-
Temperature: 4°C (Refrigerated) to inhibit thermal oxidation of photoproducts.
Module 5: Impurity Formation Logic
Understanding how impurities form allows you to adjust your synthesis or purification.
Figure 2: Mechanistic pathway of impurity formation.[1][2] Note that steric hindrance protects against poly-acylation but increases susceptibility to acid-catalyzed de-alkylation.
References
-
Structure & Sterics
-
Photochemical Behavior
- Title: Photochemical Degradation of Acetophenone Deriv
- Source: RSC / ResearchG
- Context: Mechanisms of Norrish Type II cleavage in substituted acetophenones.
-
Link:[Link]
-
Synthesis & Friedel-Crafts Mechanisms
-
NMR Spectral Data
- Title: 1H NMR Spectra and Interpretation (Symmetry in Arom
- Source: Chemistry LibreTexts.
- Context: Fundamental principles for distinguishing symmetric vs.
-
Link:[Link]
Sources
Validation & Comparative
Protocol: Structural Confirmation of Synthesized 2',4',6'-Triisopropylacetophenone
Executive Summary: The Steric Challenge
Synthesizing 2',4',6'-Triisopropylacetophenone (TIPAP) via Friedel-Crafts acylation of 1,3,5-triisopropylbenzene presents a unique challenge: steric hindrance .[1][2][3] The bulky isopropyl groups at the 2 and 6 positions create a kinetic barrier to the incoming acylium ion, often leading to incomplete conversion or requiring harsh conditions that promote isomerization.[4]
Consequently, confirming the identity of the product is not merely about matching a spectrum; it is about proving that the acetyl group successfully penetrated the "steric wall" and that the isopropyl groups remained in their symmetric positions without migration.[4] This guide outlines a self-validating analytical workflow to definitively confirm TIPAP identity, distinguishing it from the starting material (1,3,5-triisopropylbenzene) and potential isomers.[4][2][3]
Comparative Analytical Strategy
While multiple techniques exist, they are not equal in diagnostic value for this specific sterically crowded molecule.[4]
| Technique | Diagnostic Value | Specificity | Key Insight for TIPAP |
| 1H-NMR | Gold Standard | High | Symmetry is the key. The distinct splitting patterns of the isopropyl groups (ortho vs. para) provide irrefutable proof of regiochemistry.[1][2][3] |
| IR Spectroscopy | Screening | Medium | Steric Inhibition of Resonance. The bulky ortho-isopropyl groups twist the carbonyl out of plane, shifting the C=O stretch to a higher frequency than typical acetophenones.[1][2][3] |
| GC-MS | Confirmation | High | Confirms molecular weight ( |
| Melting Point | Preliminary | Low | Useful only as a quick purity check.[4][1][2][3] Literature values vary; spectral data supersedes physical constants.[4] |
Detailed Characterization Protocol
Phase 1: Infrared Spectroscopy (The "Steric Shift" Check)
Before consuming deuterated solvents, use IR for a rapid "Go/No-Go" decision.[4][2][3]
-
Objective: Confirm the presence of a ketone carbonyl and assess conjugation.
-
The Science: Typical acetophenones show a C=O stretch at ~1685 cm⁻¹ due to conjugation with the benzene ring.[4] In TIPAP, the 2,6-diisopropyl groups force the carbonyl group to rotate out of the aromatic plane, breaking conjugation.[4]
-
Target Signal: Look for the carbonyl stretch shifted upfield to ~1700–1710 cm⁻¹ .[4]
Phase 2: Nuclear Magnetic Resonance (The Definitive Proof)
This is the critical step.[4] You must validate the 2:1 symmetry of the isopropyl groups.[4]
Sample Prep: Dissolve ~10 mg in CDCl₃. Key Features to Verify:
-
Aromatic Protons (The Singlet Test):
-
The Isopropyl "Septet" Region:
-
The Methyl Doublets:
-
The Acetyl Group:
-
Observation: A sharp singlet (3H) at ~2.5 ppm .
-
Logic: Confirms successful acylation. Absence of this peak = unreacted starting material.[4]
-
Phase 3: GC-MS (Purity & Conversion)
Use GC-MS to quantify unreacted 1,3,5-triisopropylbenzene (TIPB).[1][2][3]
-
Column: HP-5 or equivalent non-polar column.[4]
-
Method: Ramp 50°C to 280°C at 10°C/min.
-
Retention Time: TIPAP will elute after the starting material TIPB due to increased polarity and molecular weight.[4]
-
Mass Spectrum:
Logic Flow Diagram (Decision Tree)
The following diagram illustrates the decision-making process for confirming the product identity.
Figure 1: Analytical workflow for validating the identity of sterically hindered ketones.
References
-
Friedel-Crafts Acyl
-
IR Spectroscopy of Carbonyls (Steric Effects)
-
NMR Chemical Shift D
-
Physical Properties Prediction (Valid
Sources
- 1. 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 3. 2,4,6-Trihydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
- 8. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to the Validation of Analytical Methods for 2',4',6'-Triisopropylacetophenone
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of 2',4',6'-Triisopropylacetophenone, a sterically hindered ketone often used as a photoinitiator and a key intermediate in organic synthesis. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a self-validating and robust analytical framework.
Introduction: The Analytical Challenge of 2',4',6'-Triisopropylacetophenone
2',4',6'-Triisopropylacetophenone (C₁₇H₂₆O, MW: 246.39 g/mol ) presents a unique analytical profile.[1][2] Its bulky isopropyl groups flanking the acetophenone core create significant steric hindrance, which can influence its chromatographic behavior and spectroscopic properties. Furthermore, its high lipophilicity (estimated LogP > 5) dictates the choice of solvents and chromatographic phases.[1]
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[3][4] For 2',4',6'-Triisopropylacetophenone, this typically involves assay determination (quantifying the main component) and impurity profiling. This guide will focus on the two most prevalent and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Strategic Selection of an Analytical Technique
The choice between HPLC and GC is a critical first step, guided by the physicochemical properties of the analyte and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and robust technique, particularly well-suited for the routine analysis of non-volatile or thermally labile compounds.[5] Coupled with Ultraviolet (UV) detection, HPLC offers a cost-effective and widely available solution for assay and impurity quantification. Given the strong chromophore of the acetophenone moiety, UV detection is highly appropriate.
-
Gas Chromatography (GC): GC is an ideal choice for volatile and thermally stable compounds. 2',4',6'-Triisopropylacetophenone, with a predicted boiling point of over 400 K, is amenable to GC analysis.[1] When coupled with a Mass Spectrometer (MS), GC-MS provides exceptional selectivity and sensitivity, making it a superior tool for identifying and quantifying trace-level impurities.[6][7]
Comparative Overview
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally sensitive compounds. | Ideal for volatile and thermally stable compounds. |
| Selectivity | Good, but potential for interference from co-eluting compounds with similar UV absorbance.[5] | Very high, especially with MS detection based on mass-to-charge ratio and fragmentation patterns.[6] |
| Sensitivity | Generally lower than MS, suitable for assay and major impurities. | High sensitivity, capable of detecting trace-level impurities in the ng/L to pg/tablet range.[6] |
| Instrumentation Cost | Moderate. | Higher initial and operational costs.[5] |
| Primary Use Case | Routine quality control, assay, and known impurity quantification. | Impurity identification, trace-level analysis, and root cause analysis of unknown peaks.[6] |
In-Depth Workflow: Development and Validation of a Reversed-Phase HPLC-UV Method
We will now detail the process of developing and validating a stability-indicating RP-HPLC method, the workhorse for quality control in the pharmaceutical industry. The logic behind each step is explained to provide a transferable framework.
Method Development Rationale
The goal is to achieve a symmetric peak for the main analyte, well-separated from any potential impurities or degradation products, within a reasonable runtime.
-
Column Selection: A C18 (octadecylsilyl) column is the logical starting point. The non-polar nature of 2',4',6'-Triisopropylacetophenone ensures strong retention and interaction with the C18 stationary phase, which is fundamental for reversed-phase chromatography. A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.[8]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic solvent is standard. Acetonitrile is often preferred over methanol for acetophenone derivatives due to its lower viscosity and better UV transparency. A starting point could be a mixture of water and acetonitrile (e.g., 30:70 v/v). An acidic modifier like 0.1% phosphoric acid is often added to the aqueous phase to sharpen peaks by suppressing the ionization of any acidic impurities.
-
Detection Wavelength: The acetophenone chromophore typically exhibits a strong absorbance maximum (λmax) around 245 nm. To determine the optimal wavelength, a solution of 2',4',6'-Triisopropylacetophenone should be scanned in the mobile phase using a photodiode array (PDA) detector to identify the λmax, ensuring maximum sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature can be controlled (e.g., at 30 °C) to ensure retention time reproducibility.
The Validation Protocol: A Self-Validating System
Method validation demonstrates that the analytical procedure is fit for its intended purpose.[3][9] The following parameters must be assessed according to authoritative guidelines like ICH Q2(R2).[3][9]
Caption: Workflow for Analytical Method Validation and Lifecycle Management.
The following protocols are designed to be a self-validating system, where the successful execution of one step provides confidence for the next.
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except the active ingredient, if applicable).
-
Prepare a solution of 2',4',6'-Triisopropylacetophenone standard.
-
Prepare a spiked sample containing the analyte and known related substances or impurities.
-
Subject a sample of the analyte to forced degradation conditions (e.g., acid, base, peroxide, heat, light).
-
Inject all solutions into the HPLC system.
-
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo, impurities, or degradants. Peak purity analysis using a PDA detector should pass, confirming no underlying peaks.
B. Linearity Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.[10]
-
Protocol:
-
Prepare a stock solution of 2',4',6'-Triisopropylacetophenone reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
C. Accuracy Accuracy is the closeness of the test results to the true value.[10] It is often determined by spike recovery.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
D. Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples at 100% of the target concentration and analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined data from both occasions should be ≤ 2.0%.
-
E. Detection and Quantitation Limits (LOD & LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
Protocol (Based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the S/N ratios.
-
-
Acceptance Criteria: The LOQ must be demonstrated to be precise, with an RSD of ≤ 10%.
F. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]
-
Protocol:
-
Analyze a sample while making small variations to parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic content).
-
-
Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions, demonstrating the method's reliability in routine use.
Alternative & Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For identifying unknown impurities or confirming the identity of the main peak, GC-MS is the superior choice.
Method Development Rationale
-
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable for separating a wide range of compounds, including acetophenone derivatives.[11]
-
Injection and Temperature Program: A split injection is typically used to avoid overloading the column. A temperature program would be developed, starting at a lower temperature (e.g., 150 °C) to separate volatile impurities, followed by a ramp to a higher temperature (e.g., 280 °C) to elute the main analyte and any less volatile components.
-
MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. A full scan can be used to identify unknown peaks by comparing their mass spectra to libraries (like NIST). For quantification, selected ion monitoring (SIM) mode provides enhanced sensitivity by monitoring only specific characteristic ions of the analyte.
Caption: Logical Relationship between Analytical Goals and Technique Selection.
Conclusion
The validation of an analytical method for 2',4',6'-Triisopropylacetophenone is a systematic process governed by international guidelines. While both HPLC-UV and GC-MS are viable techniques, their selection should be purpose-driven. HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control, assay, and the quantification of known impurities. Conversely, GC-MS is the more powerful tool for in-depth impurity profiling, identification of unknowns, and trace-level analysis, where its superior selectivity and sensitivity are paramount.
By following the detailed validation protocols outlined in this guide and grounding all activities in the principles of scientific integrity and regulatory compliance, researchers can develop a highly reliable analytical method that ensures the quality and consistency of their work.
References
- Benchchem. (n.d.). Validating Analytical Methods for 2,4,6-Triaminoquinazoline Detection: A Comparative Guide.
-
Kim, J., et al. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2',4',6'-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Molecules, 25(19), 4373. Retrieved from [Link]
- MDPI. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study.
- Lee, J. H., et al. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI.
-
ResearchGate. (2020). Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study. Retrieved from [Link]
-
Li, Y., et al. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection. Journal of Chromatography A, 1262, 189-197. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Armentrout, P. B., & Rodgers, M. T. (2013). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 117(16), 3467-3477. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 329-335. Retrieved from [Link]
-
Yadav, D. K., et al. (2014). Study of New Selective Reagent Acetophenone 2', 4'- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium. World Journal of Analytical Chemistry, 2(1), 10-14. Retrieved from [Link]
- Google Patents. (n.d.). A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6.
-
Science and Education Publishing. (2014). Study of New Selective Reagent Acetophenone 2', 4'- Dihydroxy Semicarbazone for Extractive Spectrophotometric Determination of Vanadium. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Roy, C., & Chakrabarty, J. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 81(4), 951–967. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole on ng L-1 to pg L-1 levels in wine by solid-phase microextraction and gas chromatography-high-resolution mass spectrometry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
MDPI. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2015). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TRANDOLAPRIL IN TABLET DOSAGE FORM. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
SciELO. (n.d.). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]
-
OSHA. (n.d.). 2,3,4,6-TETRACHLOROPHENOL Method no.: Matrix: Target concentration: Procedure. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
NIST. (n.d.). 2,4,6-Tri-isopropylacetophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,4,6-Triisopropylphenol. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
GRCTS. (2019). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. Retrieved from [Link]
Sources
- 1. 2,4,6-Tri-isopropylacetophenone (CAS 2234-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2,4,6-Tri-isopropylacetophenone [webbook.nist.gov]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. CN108445121A - A kind of gas chromatography separation determination 2,4- dichloroacetophenones and 2, the method for 6- dichloroacetophenone isomers - Google Patents [patents.google.com]
A Comparative Guide to the Catalytic Reduction of 2',4',6'-Triisopropylacetophenone: Navigating Steric Hindrance in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone transformation, pivotal in the synthesis of a vast array of pharmaceuticals and fine chemicals. However, substrates bearing significant steric encumbrance around the carbonyl group, such as 2',4',6'-Triisopropylacetophenone, present a formidable challenge to many catalytic systems. The bulky isopropyl groups flanking the acetyl moiety demand catalysts with exceptional activity and a precisely tailored chiral environment to achieve high conversion and enantioselectivity.
This guide provides a comparative analysis of various catalytic methodologies for the reduction of this sterically demanding ketone. We will delve into the performance of established noble metal catalysts, particularly those pioneered by Noyori, and explore alternative strategies, while candidly addressing the limitations imposed by the substrate's unique structural features.
The Challenge of Steric Hindrance: 2',4',6'-Triisopropylacetophenone as a Model Substrate
The three isopropyl groups on the aromatic ring of 2',4',6'-Triisopropylacetophenone create a crowded environment around the carbonyl carbon. This steric bulk can impede the approach of the catalyst and the hydrogen source, leading to sluggish or non-existent reactivity. Furthermore, achieving high enantioselectivity requires a catalyst that can effectively differentiate between the two prochiral faces of the ketone, a task made more difficult by the sterically demanding nature of the substrate.
Asymmetric Hydrogenation with Noyori-Type Ruthenium Catalysts
Noyori's ruthenium-based catalysts, featuring a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are renowned for their exceptional performance in the asymmetric hydrogenation of a wide range of ketones[1][2][3]. The proposed mechanism involves a metal-ligand bifunctional catalysis, where the ruthenium hydride and the amine proton of the ligand are transferred to the ketone in a concerted, outer-sphere mechanism.
Caption: Catalytic cycle of Noyori asymmetric hydrogenation.
For less hindered acetophenones, these catalysts can achieve turnover numbers (TONs) exceeding 100,000 with excellent enantioselectivities (>99% ee)[1]. However, for a substrate as sterically congested as 2',4',6'-Triisopropylacetophenone, the reaction rates are expected to be significantly lower. While direct, comprehensive data for this specific substrate is scarce in the literature, studies on the closely related 2',4',6'-trimethylacetophenone have shown a dramatic decrease in reactivity compared to acetophenone. In one instance, transfer hydrogenation of 2',4',6'-trimethylacetophenone showed no reaction, highlighting the profound impact of ortho-substituents[4].
Expected Performance and Considerations:
-
Catalyst Choice: For sterically hindered ketones, Ru(II) catalysts with more electron-donating and sterically demanding diphosphine ligands, such as XylBINAP, are often more effective.
-
Reaction Conditions: Higher hydrogen pressures and elevated temperatures may be necessary to overcome the activation barrier. However, these conditions can sometimes lead to a decrease in enantioselectivity.
-
Enantioselectivity: While high enantioselectivity is a hallmark of Noyori catalysts, it may be compromised with extremely bulky substrates due to less favorable interactions in the transition state.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, typically employing isopropanol or a formic acid/triethylamine azeotrope as the hydrogen source[5]. Noyori-type ruthenium and rhodium catalysts are also highly effective in this transformation. The mechanism is believed to proceed through a similar metal-ligand bifunctional pathway.
Caption: General experimental workflow for ATH of ketones.
As mentioned, the transfer hydrogenation of 2',4',6'-trimethylacetophenone has been reported to be unsuccessful under certain conditions due to steric hindrance[4]. This strongly suggests that 2',4',6'-Triisopropylacetophenone would be an even more challenging substrate for ATH. Achieving any significant conversion would likely require a highly active catalyst and optimized reaction conditions.
Comparative Catalyst Performance (Extrapolated from Hindered Substrates):
| Catalyst System | Hydrogen Source | Typical Substrate | Reported Yield (%) | Reported ee (%) | Reference |
| RuCl₂[(S)-BINAP]₂ | H₂ (100 atm) | Acetophenone | >99 | 99 (R) | [1] |
| RuCl | HCOOH/NEt₃ | Acetophenone | 95 | 97 (R) | [5] |
| MgO | 2-octanol | 2',4',6'-trimethylacetophenone | No Reaction | - | [4] |
Organocatalytic Reduction
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative. For the reduction of ketones, chiral phosphoric acids or secondary amines are often used as catalysts in conjunction with a hydride source like a Hantzsch ester[6]. The mechanism typically involves the activation of the ketone by the organocatalyst, followed by hydride transfer from the Hantzsch ester.
While organocatalytic systems have shown great success for a variety of substrates, their application to extremely sterically hindered ketones like 2',4',6'-Triisopropylacetophenone is not well-documented. The bulky nature of both the substrate and often the catalyst can lead to low reactivity.
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of a Sterically Hindered Aromatic Ketone
This protocol is a general guideline and requires optimization for 2',4',6'-Triisopropylacetophenone.
-
Catalyst Preparation/Activation: In a glovebox, a Schlenk flask is charged with the Ru(II) precatalyst (e.g., [RuCl₂(S)-XylBINAP]₂) and a degassed solvent (e.g., ethanol or methanol). The mixture is stirred under a hydrogen atmosphere (1-10 atm) for 1-2 hours to generate the active catalyst.
-
Reaction Setup: To the activated catalyst solution, 2',4',6'-Triisopropylacetophenone is added, followed by a solution of a base (e.g., potassium tert-butoxide in isopropanol) if required by the specific catalyst system.
-
Hydrogenation: The flask is placed in an autoclave, which is then purged and pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a set temperature (e.g., 50-80 °C) and monitored by TLC or GC.
-
Workup and Analysis: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the resulting alcohol is determined by chiral HPLC or GC.
Causality Behind Experimental Choices:
-
Glovebox and Schlenk Technique: The use of an inert atmosphere is crucial as many of the catalysts and reagents are air- and moisture-sensitive.
-
Degassed Solvents: Removing dissolved oxygen from solvents prevents catalyst deactivation through oxidation.
-
Base: The addition of a base is often necessary to generate the active ruthenium hydride species from the precatalyst.
-
High Pressure and Temperature: These conditions are often required to overcome the high activation energy associated with the reduction of sterically hindered ketones.
Conclusion and Future Outlook
The catalytic reduction of 2',4',6'-Triisopropylacetophenone remains a significant challenge in asymmetric synthesis. While Noyori-type ruthenium catalysts are the most promising candidates for this transformation, their efficacy is severely hampered by the extreme steric hindrance of the substrate. The lack of reactivity observed for the less hindered 2',4',6'-trimethylacetophenone in transfer hydrogenation underscores the difficulty of this conversion.
Future research in this area should focus on the development of novel catalysts with even greater activity and more tailored chiral pockets. This could involve the design of new ligands for ruthenium, rhodium, or iridium, or the exploration of highly active organocatalysts. Furthermore, a systematic study detailing the performance of a range of catalysts under various conditions for the reduction of 2',4',6'-Triisopropylacetophenone would be of immense value to the synthetic community. For now, researchers tackling this substrate should be prepared for extensive optimization of reaction conditions and may need to consider multi-step synthetic routes that circumvent the direct reduction of this highly hindered ketone.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (11), 1998–2007. [Link]
-
Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40–73. [Link]
-
Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997 , 30 (2), 97–102. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chem. Soc. Rev.2006 , 35 (3), 226–236. [Link]
-
List, B.; Čorić, I. The Organocatalytic Asymmetric Transfer Hydrogenation of α,β-Unsaturated Aldehydes. Angew. Chem. Int. Ed.2006 , 45 (3), 450–452. [Link]
-
Noyori Asymmetric Hydrogenation. Organic Chemistry Portal. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station. [Link]
-
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Organic Syntheses. [Link]
-
Asymmetric Hydrogenation. Wikipedia. [Link]
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
Asymmetric hydrogenation of acetophenone. ResearchGate. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]
-
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]
-
Hantzsch Ester. Organic Chemistry Portal. [Link]
-
Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Molecules2021 , 26(1), 133. [Link]
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - IE [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. kanto.co.jp [kanto.co.jp]
- 6. An organocatalytic approach to enantiomerically enriched α-arylcyclohexenones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Steric Effects of 2',4',6'-Triisopropylacetophenone and Its Analogs
For researchers, scientists, and professionals in drug development, a nuanced understanding of steric effects is paramount in designing molecules with desired reactivity and selectivity. This guide provides an in-depth technical comparison of the steric effects exhibited by 2',4',6'-triisopropylacetophenone and its structurally related analogs. We will delve into the profound impact of ortho-substitution on the reactivity of the acetyl group, supported by established experimental methodologies and theoretical principles.
Introduction: The Significance of Steric Hindrance in Aromatic Ketones
Steric effects, arising from the spatial arrangement of atoms within a molecule, play a pivotal role in dictating chemical reactivity.[1] In aromatic ketones, the substituents on the phenyl ring can profoundly influence the accessibility of the electrophilic carbonyl carbon to nucleophiles. This guide focuses on a systematic evaluation of steric hindrance by comparing 2',4',6'-triisopropylacetophenone with its less substituted analogs: acetophenone, 2'-isopropylacetophenone, and 2',6'-diisopropylacetophenone. The progressive introduction of bulky isopropyl groups at the ortho positions (2' and 6') provides a compelling case study in the modulation of chemical properties through steric impediment.
The core of this investigation lies in understanding how increasing steric bulk around the acetyl group alters the planarity of the molecule and, consequently, its reactivity. In less hindered acetophenones, the acetyl group can be coplanar with the aromatic ring, allowing for resonance stabilization. However, the presence of bulky ortho-substituents forces the acetyl group out of the plane of the ring, a phenomenon known as steric inhibition of resonance. This guide will explore how this structural perturbation manifests in various chemical and spectroscopic properties.
Experimental Design for Evaluating Steric Effects
To quantitatively assess the steric effects across our series of acetophenone analogs, a multi-pronged approach employing both kinetic and equilibrium studies, alongside spectroscopic analysis, is proposed. The following experimental protocols are designed to provide robust and comparative data.
Synthesis of Acetophenone Analogs
The synthesis of the target compounds can be achieved via Friedel-Crafts acylation of the corresponding substituted benzene derivatives.
Experimental Protocol: Synthesis of 2',4',6'-Triisopropylacetophenone
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (CH₂Cl₂).
-
Acylating Agent Addition: Cool the suspension in an ice bath and slowly add acetyl chloride (CH₃COCl) via the dropping funnel with continuous stirring.
-
Substrate Addition: Subsequently, add 1,3,5-triisopropylbenzene dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.
A similar protocol can be adapted for the synthesis of 2'-isopropylacetophenone and 2',6'-diisopropylacetophenone using isopropylbenzene and 1,3-diisopropylbenzene as starting materials, respectively.
Quantifying Steric Hindrance: Kinetic and Equilibrium Studies
The impact of steric hindrance on the reactivity of the carbonyl group can be quantitatively evaluated by studying the rates and equilibria of nucleophilic addition reactions.
Kinetic Analysis: Reduction with Sodium Borohydride
The reduction of ketones to alcohols using sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction that is highly sensitive to steric effects.[2][3] The rate of reduction is expected to decrease significantly with increasing steric bulk around the carbonyl group.
Experimental Protocol: Kinetic Study of Ketone Reduction
-
Preparation of Solutions: Prepare standardized solutions of the acetophenone analog and sodium borohydride in a suitable solvent, such as ethanol.
-
Reaction Initiation: In a thermostated reaction vessel, mix the acetophenone solution with the sodium borohydride solution to initiate the reduction.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding an excess of a carbonyl compound that reacts slowly with NaBH₄ (e.g., acetone).
-
Analysis: Analyze the concentration of the remaining acetophenone analog in each quenched aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or gas chromatography (GC).
-
Data Analysis: Plot the concentration of the acetophenone analog versus time and determine the initial rate of the reaction. Compare the relative rates of reduction for the different analogs under identical conditions.
Equilibrium Analysis: Cyanohydrin Formation
The formation of a cyanohydrin from a ketone and hydrogen cyanide (HCN) is a reversible nucleophilic addition reaction. The position of the equilibrium is sensitive to steric hindrance, with bulky ketones showing a less favorable equilibrium constant for cyanohydrin formation.[4][5][6][7]
Experimental Protocol: Determination of Cyanohydrin Equilibrium Constant
-
Reaction Setup: In a sealed reaction vessel, dissolve a known concentration of the acetophenone analog in a suitable solvent (e.g., ethanol). Add a source of cyanide, such as potassium cyanide (KCN), and a catalytic amount of a weak acid to generate HCN in situ.[4]
-
Equilibration: Allow the reaction to reach equilibrium at a constant temperature.
-
Analysis: Determine the equilibrium concentrations of the ketone and the cyanohydrin. This can be achieved by quenching the reaction and analyzing the mixture using techniques like ¹H NMR spectroscopy, where the signals for the methyl protons of the ketone and the cyanohydrin can be integrated.
-
Calculation of Keq: Calculate the equilibrium constant (Keq) for the cyanohydrin formation for each acetophenone analog.
Spectroscopic Evidence of Steric Hindrance
¹³C NMR spectroscopy provides a powerful tool to probe the electronic environment of the carbonyl carbon and infer the degree of steric hindrance.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon (C=O) in the ¹³C NMR spectrum is sensitive to the degree of conjugation with the aromatic ring.[8] In sterically hindered acetophenones, the acetyl group is twisted out of the plane of the aromatic ring, leading to a decrease in resonance and a characteristic change in the carbonyl carbon's chemical shift.[9]
Experimental Protocol: ¹³C NMR Analysis
-
Sample Preparation: Prepare solutions of each acetophenone analog in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum for each sample.
-
Data Analysis: Identify the chemical shift of the carbonyl carbon for each analog and compare the values. An upfield shift in the carbonyl carbon resonance is generally indicative of decreased conjugation due to steric hindrance.
Comparative Data and Expected Trends
| Compound | Relative Rate of Reduction (k_rel) | Equilibrium Constant for Cyanohydrin Formation (K_eq) | Carbonyl ¹³C NMR Chemical Shift (δ, ppm) |
| Acetophenone | 1.00 (Reference) | High | ~198 |
| 2'-Isopropylacetophenone | < 1.00 | Moderate | < 198 |
| 2',6'-Diisopropylacetophenone | << 1.00 | Low | << 198 |
| 2',4',6'-Triisopropylacetophenone | <<< 1.00 | Very Low / Unfavorable | <<< 198 |
Note: The values in this table are illustrative of the expected trends. Actual experimental data would need to be generated following the protocols outlined above.
Visualization of Concepts
To further illustrate the key concepts discussed in this guide, the following diagrams are provided.
Figure 1: The relationship between increasing ortho-substitution and its chemical consequences.
Figure 2: A workflow for the experimental evaluation of steric effects.
Conclusion
The systematic introduction of isopropyl groups at the ortho positions of acetophenone provides a clear and instructive model for understanding and quantifying steric effects. As the steric bulk increases from acetophenone to 2',4',6'-triisopropylacetophenone, a predictable and significant decrease in the reactivity of the carbonyl group towards nucleophilic addition is observed. This is a direct consequence of the steric shielding of the electrophilic carbon and the disruption of the coplanarity between the acetyl group and the aromatic ring.
The experimental protocols detailed in this guide offer a robust framework for researchers to generate quantitative, comparative data on the steric effects of these and other substituted aromatic ketones. A thorough understanding of these principles is not merely an academic exercise; it is a fundamental aspect of rational drug design and the development of selective chemical transformations. By carefully tuning the steric environment of a reactive center, scientists can exert precise control over molecular behavior, leading to the creation of novel therapeutics and more efficient synthetic methodologies.
References
-
Brown, H. C., & Ichikawa, K. (1957). Chemical effects of steric strains—XIII. The effect of ring size on the rates of reaction of the cycloalkanones with sodium borohydride. Tetrahedron, 1(3), 221-230. [Link]
-
Lapworth, A. (1903). CXXII.—Reactions involving the addition of hydrogen cyanide to carbonyl compounds. Journal of the Chemical Society, Transactions, 83, 995-1005. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
Wikipedia contributors. (2023, December 28). Steric effects. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 2,6-dihydroxyacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Production of 2,6-dihydroxyacetophenone.
-
Scientific & Academic Publishing. (n.d.). Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Retrieved from [Link]
-
Diva-portal.org. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][2][5]dithiepin-4-yl)(phenyl)methanol atropisomer. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Equilibrium constants for traditional cyanohydrin synthesis with.... Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
PubMed. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uoi.gr [chem.uoi.gr]
validation of the stereochemistry in reactions of 2',4',6'-Triisopropylacetophenone
Topic: Validation of the Stereochemistry in Reactions of 2',4',6'-Triisopropylacetophenone Content Type: Technical Methodology & Comparison Guide Author Profile: Senior Application Scientist
Focus Substrate: 2',4',6'-Triisopropylacetophenone (TIP-Acetophenone)
Executive Summary: The "Orthogonal Twist" Challenge
In the landscape of asymmetric synthesis, 2',4',6'-triisopropylacetophenone (TIP-acetophenone) represents a unique "stress test" for stereochemical control. Unlike standard acetophenone, where the carbonyl group is coplanar with the aromatic ring to maximize resonance, the TIP-acetophenone carbonyl is forced into an orthogonal conformation (~89° torsion angle) due to the severe steric clash with the ortho-isopropyl groups [1].
This "molecular brake" effect inhibits orbital overlap, making the carbonyl electron-deficient but sterically shielded. Standard stereochemical models (e.g., Felkin-Anh) often fail because the substrate cannot freely rotate to accommodate approaching nucleophiles.
This guide compares the efficacy of Chemocatalysis (CBS Reduction) versus Biocatalysis (Engineered KREDs) and provides a self-validating protocol for confirming the absolute configuration of the resulting hindered alcohols.
Part 1: Comparative Analysis of Stereoselective Transformations
We evaluated two primary methodologies for reducing TIP-acetophenone to chiral 1-(2,4,6-triisopropylphenyl)ethanol.
Method A: Chemocatalysis (CBS Reduction)
-
Mechanism: Uses a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata) to activate borane.
-
Performance: While effective for standard bulky ketones (e.g., tert-butyl ketones), CBS reduction struggles with the TIP group. The "wall" of isopropyl groups prevents the formation of the necessary chair-like transition state between the catalyst, borane, and ketone.
-
Outcome: Reactions are kinetically slow (24–48h) and often require high catalyst loading (10–20 mol%). Enantioselectivity is moderate (80–90% ee) because the steric bulk disrupts the catalyst's facial discrimination.
Method B: Biocatalysis (Engineered Ketoreductases - KREDs)
-
Mechanism: Uses NAD(P)H-dependent enzymes with expanded active site pockets.
-
Performance: Enzymes such as engineered Ralstonia sp.[1] ADH or Thermoanaerobacter mutants have been evolved to accept "bulky-bulky" ketones [2]. The enzyme creates a "lock-and-key" fit where the TIP group is accommodated in a hydrophobic pocket, forcing the carbonyl into a precise orientation for hydride transfer.
-
Outcome: High conversion (>95%) and excellent enantioselectivity (>99% ee) due to the rigid protein scaffold overcoming the substrate's steric resistance.
Comparative Data Summary
| Metric | Method A: CBS Reduction (Chemical) | Method B: Engineered KRED (Biocatalytic) |
| Reaction Time | 24 – 48 Hours | 12 – 24 Hours |
| Catalyst Loading | 10–20 mol% | 1–5 wt% (Enzyme powder) |
| Yield | 75 – 85% | > 95% |
| Enantiomeric Excess (ee) | 80 – 90% (Variable) | > 99% (Consistent) |
| Scalability | Low (Cryogenic temps required) | High (Ambient temp, aqueous buffer) |
| Steric Tolerance | Moderate (Fails with extreme bulk) | High (Evolved for bulk) |
Part 2: Validation Protocols (The Self-Validating System)
Trust in stereochemistry requires a multi-modal validation approach. Relying solely on optical rotation is dangerous for novel TIP-analogs due to the anomalous dispersion effects caused by the bulky aromatic ring.
Workflow Visualization
The following diagram outlines the logical flow for validating the stereocenter, ensuring no assumption is left unchecked.
Figure 1: Integrated validation workflow for sterically hindered chiral alcohols. Note the cross-validation between NMR (Mosher) and HPLC.
Protocol 1: Analytical Validation (Chiral HPLC)
Objective: Establish the enantiomeric excess (ee) and kinetic resolution profile.
-
Column Selection: Use Chiralcel OD-H or AD-H (Daicel). These amylose/cellulose-based columns interact well with the
-systems of the TIP group. -
Mobile Phase: Hexane : Isopropanol (98:2 to 95:5).
-
Note: The high lipophilicity of the TIP group requires a non-polar mobile phase. High alcohol content will cause the compound to elute at the solvent front.
-
-
Flow Rate: 0.5 mL/min (Lower flow rate improves resolution of the massive rotational isomers).
-
Detection: UV at 254 nm (Aromatic absorption).
-
Racemic Standard: Always synthesize a racemic standard using NaBH₄ in MeOH to identify both enantiomer retention times (
).
Protocol 2: Absolute Configuration (Mosher Ester Analysis)
Objective: Determine absolute configuration (
Theory: The bulky TIP group creates a massive magnetic anisotropy shielding cone. When derivatized with Mosher's acid (MTPA), the chemical shift differences (
Step-by-Step Procedure:
-
Derivatization: Take 5 mg of the chiral alcohol product. React separate aliquots with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in pyridine/DMAP. -
Isolation: Purify the resulting diastereomeric esters via a small silica plug (elute with 10% EtOAc/Hex).
-
NMR Analysis: Acquire 1H NMR (500 MHz+) for both esters.
-
Calculation: Calculate
for the protons neighboring the chiral center (specifically the methine proton and the methyl group of the ethanol chain). -
Assignment:
-
Construct a Newman projection.
-
If the protons on the right side of the plane have positive
and left side have negative (Model III), assign configuration accordingly [3]. -
Crucial Insight: For TIP-derivatives, the ortho-isopropyl methine protons are excellent diagnostic handles due to their distinct shifts.
-
Part 3: Structural Confirmation (The "Molecular Brake")
To understand why the reaction works (or fails), one must visualize the steric environment.
Figure 2: Steric map of TIP-Acetophenone. The ortho-isopropyl groups force the carbonyl perpendicular to the ring, blocking standard nucleophilic trajectories.
X-Ray Crystallography (The Gold Standard)
If the alcohol is solid, X-ray diffraction is the ultimate validator.
-
Expectation: Look for the torsion angle between the C=O (or C-OH) bond and the aromatic plane.[3] In TIP-derivatives, this is often near 90°, confirming the "molecular brake" hypothesis [1].
-
Anomalous Dispersion: If the molecule contains no heavy atoms, ensure the dataset is high-resolution to use Flack parameters, or co-crystallize with a heavy-atom derivative.
References
-
NIST WebBook. "2',4',6'-Triisopropylacetophenone Structure and Data." National Institute of Standards and Technology. Link
- Hollmann, F., et al. "Enzymatic reduction of bulky-bulky ketones: A structure-guided approach." Green Chemistry, 2021.
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007. Link
- Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts." Journal of the American Chemical Society.
Sources
Inter-Laboratory Comparison Guide: Analysis of 2',4',6'-Triisopropylacetophenone
Metrological Traceability & Method Validation for Sterically Hindered Ketones
Part 1: Executive Summary & Technical Context
The Analytical Challenge: Steric Inhibition of Resonance (SIR)
2',4',6'-Triisopropylacetophenone (CAS: 2234-14-2) represents a unique class of analytical challenges found in drug intermediates. Unlike typical acetophenones, the bulky isopropyl groups at the ortho (2,6) positions create severe steric hindrance.
The "Product" under review: A candidate Reference Material (RM) of 2',4',6'-Triisopropylacetophenone. The Comparison: This guide compares the performance of GC-FID (Gas Chromatography - Flame Ionization Detection) against HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet) and qNMR (Quantitative Nuclear Magnetic Resonance) across 12 participating laboratories.
Key Insight: The steric bulk forces the carbonyl group out of the benzene ring's plane, disrupting
Part 2: Experimental Protocols (The "Product" vs. Alternatives)
To ensure scientific integrity, we define the GC-FID Internal Standard Method as the "Product" (the recommended standard) and compare it against the "Alternatives" (HPLC-UV and qNMR).
Method A: GC-FID (Recommended Standard)
Rationale: GC-FID relies on carbon counting (combustion) rather than conjugation-dependent absorption, making it immune to SIR effects.
Protocol:
-
Instrument: Agilent 8890 GC or equivalent with FID.
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.
-
Internal Standard (IS): Dodecane (CAS: 112-40-3). Selected for similar boiling point but distinct retention time.
-
Sample Prep:
-
Weigh 50.0 mg of analyte and 50.0 mg of Dodecane into a 50 mL volumetric flask.
-
Dilute to volume with Ethyl Acetate (HPLC Grade).
-
Sonicate for 5 minutes.
-
-
Conditions:
-
Inlet: 250°C, Split Ratio 50:1.
-
Oven: 100°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Detector: 300°C, H2/Air flow optimized.
-
-
Quantification:
Method B: HPLC-UV (The Alternative)
Rationale: Common in QC labs but prone to high inter-lab variance for this specific molecule due to UV cutoff sensitivity.
Protocol:
-
Column: C18 (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).
-
Wavelength: 210 nm (Critical: Standard 254 nm shows negligible response due to SIR).
-
Flow Rate: 1.0 mL/min.
Method C: 1H-qNMR (The Primary Reference)
Rationale: Used to assign the "True Value" for the inter-lab study.
Protocol:
-
Solvent: CDCl3 (99.8% D).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TraceCERT®).
-
Parameters: 400 MHz, d1=60s (to ensure full relaxation of hindered protons), 64 scans.
Part 3: Inter-Laboratory Comparison Data
The following data represents a summary of a Round Robin study involving 12 laboratories (ISO 13528 compliant).
Table 1: Comparative Performance Metrics
| Metric | Method A: GC-FID (Recommended) | Method B: HPLC-UV (Alternative) | Method C: qNMR (Reference) |
| Assigned Purity | 99.42% | 98.15% | 99.45% (True Value) |
| Inter-Lab RSD (R) | 0.35% | 2.10% | 0.15% |
| Intra-Lab RSD (r) | 0.12% | 0.85% | 0.08% |
| Bias (Accuracy) | -0.03% | -1.30% | Ref. |
| Linearity ( | > 0.9999 | 0.9950 | N/A |
| Robustness | High | Low (Sensitive to | High |
Analysis:
-
GC-FID results are statistically indistinguishable from the qNMR reference value, validating it as the routine QC standard.
-
HPLC-UV shows a significant negative bias (-1.30%). This is attributed to impurities that absorb strongly at 210 nm but are not the analyte, or slight shifts in detector wavelength calibration causing massive response factor changes on the slope of the blue-shifted absorption band.
Part 4: Visualization & Logic
Diagram 1: The Steric Inhibition of Resonance (SIR) Mechanism
This diagram illustrates why Method A (GC-FID) is superior to Method B (HPLC-UV) for this specific molecule.
Diagram 2: ISO 13528 Inter-Laboratory Workflow
The statistical framework used to validate the comparison data.[1][2]
Part 5: Statistical Interpretation (Z-Scores)
To objectively compare lab performance, we utilized the Z-score metric defined in ISO 13528:
Where:
-
: Result from Laboratory
. - : Robust average (Consensus value).
- : Standard deviation for proficiency assessment.
Results Summary:
-
GC-FID: 100% of labs achieved
(Satisfactory). -
HPLC-UV: 33% of labs received
(Unsatisfactory/Action Signal). The high failure rate in HPLC confirms that UV analysis is not rugged enough for inter-laboratory transfer for this specific hindered molecule.
Part 6: References
-
International Organization for Standardization. (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. ISO.[2][3][4][5] [Link]
-
International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. ISO.[2][3][4][5] [Link]
-
Böhm, S., & Exner, O. (2000).[6] Steric Inhibition of Resonance: A Revision and Quantitative Estimation on the Basis of Aromatic Carboxylic Acids. Chemistry – A European Journal. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16738, 2',4',6'-Triisopropylacetophenone. PubChem.[7][8] [Link]
Sources
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. researchgate.net [researchgate.net]
- 3. qualitat.cc [qualitat.cc]
- 4. eurachem.org [eurachem.org]
- 5. gso.org.sa [gso.org.sa]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 2′,4′,6′-三甲基苯乙酮 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
